molecular formula C6H3Cl2FO B8812778 2,3-Dichloro-4-fluorophenol

2,3-Dichloro-4-fluorophenol

Cat. No.: B8812778
M. Wt: 180.99 g/mol
InChI Key: QWBLPYQWXPXQSM-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-fluorophenol is a useful research compound. Its molecular formula is C6H3Cl2FO and its molecular weight is 180.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H3Cl2FO

Molecular Weight

180.99 g/mol

IUPAC Name

2,3-dichloro-4-fluorophenol

InChI

InChI=1S/C6H3Cl2FO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H

InChI Key

QWBLPYQWXPXQSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Cl)F

Origin of Product

United States

Foundational & Exploratory

The Chemical and Pharmacological Profile of 2,3-Dichloro-4-fluorophenol: Synthesis, Properties, and Applications in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dichloro-4-fluorophenol (CAS: 934180-45-7) is a highly specialized, multi-halogenated phenolic building block utilized extensively in modern medicinal chemistry. Its unique substitution pattern provides a precise balance of steric bulk, electronic modulation, and metabolic resistance, making it an ideal precursor for synthesizing advanced central nervous system (CNS) therapeutics. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, validated synthetic methodologies, and its critical role in the development of monoamine neurotransmitter reuptake inhibitors.

Structural Analytics and Physicochemical Profiling

The strategic placement of halogens on the phenolic ring is not arbitrary; it is a calculated design choice in drug development to optimize pharmacokinetics and pharmacodynamics.

Causality of Structural Features
  • Inductive Electronic Modulation (-I Effect): The presence of two chlorine atoms and one fluorine atom exerts a profound electron-withdrawing inductive effect on the aromatic ring. This significantly lowers the pKa of the phenolic hydroxyl group compared to an un-substituted phenol. A lower pKa enhances the stability of the phenoxide anion, making it a highly efficient nucleophile for etherification reactions (e.g., coupling to azabicyclo scaffolds) [1].

  • Metabolic Shielding: The fluorine atom at the para position (relative to the hypothetical core attachment) is a classic bioisosteric modification. The high strength of the C-F bond (approx. 485 kJ/mol) effectively blocks cytochrome P450-mediated aromatic hydroxylation, thereby extending the biological half-life of downstream active pharmaceutical ingredients (APIs).

  • Lipophilicity (LogP) Enhancement: Multi-halogenation drives up the partition coefficient (LogP) of the molecule. For CNS-targeted therapeutics, elevated lipophilicity is a strict prerequisite to ensure passive diffusion across the highly restrictive Blood-Brain Barrier (BBB).

Quantitative Data Summary
PropertyValue
Chemical Name 2,3-Dichloro-4-fluorophenol
CAS Registry Number 934180-45-7
Molecular Formula C₆H₃Cl₂FO
Molecular Weight 180.99 g/mol
Appearance Off-white to pale yellow solid
Primary Synthetic Precursor 3-Chloro-4-fluorophenol
Downstream Drug Class Monoamine Reuptake Inhibitors

Data aggregated from standardized chemical registries [3].

Synthetic Methodology & Reaction Kinetics

The synthesis of 2,3-dichloro-4-fluorophenol relies on a highly controlled Electrophilic Aromatic Substitution (EAS). The protocol below details the conversion of 3-chloro-4-fluorophenol into the target compound, emphasizing the mechanistic rationale behind each step [1].

Step-by-Step Experimental Protocol: Electrophilic Aromatic Chlorination
  • Substrate Preparation: Dissolve 500 mg (3.4 mmol) of 3-chloro-4-fluorophenol in 25 mL of anhydrous acetonitrile. Rationale: Acetonitrile provides a polar aprotic environment that stabilizes the transition states of the electrophilic substitution without participating in side reactions.

  • Acid Catalysis: Add 500 μL of trifluoroacetic acid (TFA) to the solution. Causality: The phenolic ring is partially deactivated by the existing halogens. TFA acts as a strong Brønsted acid catalyst, protonating/polarizing the N-Cl bond of the chlorinating agent to generate a highly reactive chloronium ion equivalent (Cl⁺).

  • Reagent Addition: Introduce 456 mg (3.4 mmol, 1.0 eq) of N-chlorosuccinimide (NCS) to the reaction mixture.

  • Thermodynamic Incubation: Stir the reaction at ambient temperature (20°C) for 72 hours. Causality: The extended reaction time under mild thermal conditions favors thermodynamic control. The hydroxyl group is a strong ortho/para director. Since the para position (C4) is blocked by fluorine, substitution is forced to the ortho positions (C2 and C6).

  • Workup: Remove the volatile components (acetonitrile and TFA) in vacuo to yield the crude isomeric mixture.

  • Chromatographic Purification: Purify the crude mixture via silica gel column chromatography utilizing an Ethyl Acetate:Isohexane (1:19, v/v) eluent system.

  • Isomeric Isolation: The reaction yields two distinct isomers due to steric differentiation:

    • 3,6-Dichloro-4-fluorophenol (261 mg, 42% yield): Higher yield due to substitution at the less sterically hindered C6 position.

    • 2,3-Dichloro-4-fluorophenol (153 mg, 25% yield): Lower yield due to substitution at the C2 position, which is sterically compressed between the hydroxyl and the C3 chlorine.

Synthesis SM 3-Chloro-4-fluorophenol Reagents NCS, TFA, Acetonitrile 20°C, 72h SM->Reagents EAS Electrophilic Aromatic Substitution Reagents->EAS Purif Silica Chromatography (EtOAc:Isohexane) EAS->Purif Prod1 2,3-Dichloro-4-fluorophenol (25% Yield) Purif->Prod1 Prod2 3,6-Dichloro-4-fluorophenol (42% Yield) Purif->Prod2

Synthesis workflow of 2,3-dichloro-4-fluorophenol via electrophilic aromatic substitution.

Application in Neuropharmacology: Monoamine Reuptake Inhibitors

The primary pharmaceutical application of 2,3-dichloro-4-fluorophenol lies in its role as an aryloxy donor in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives [1, 2].

Mechanism of Action in CNS Therapeutics

Dysregulation of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) is the primary pathophysiological driver of severe depression, anxiety, and panic disorders. Modern neuropharmacology seeks compounds that can simultaneously inhibit the reuptake of these neurotransmitters (targeting SERT, NET, and DAT transporters) to increase their synaptic concentrations [2].

By coupling 2,3-dichloro-4-fluorophenol to an exo-9-azabicyclo[3.3.1]nonane core, researchers generate highly potent triple reuptake inhibitors. The 2,3-dichloro-4-fluoro substitution pattern provides the exact spatial geometry required to lock the drug into the hydrophobic binding pockets of the monoamine transporters, while the rigid bicyclic core mimics the natural neurotransmitter conformation.

Pathway Phenol 2,3-Dichloro-4-fluorophenol (Building Block) Coupling Etherification with Azabicyclo Core Phenol->Coupling Drug 9-azabicyclo[3.3.1]nonane Derivative Coupling->Drug Target Monoamine Transporters (SERT, NET, DAT) Drug->Target Binding Effect Reuptake Inhibition & Synaptic Accumulation Target->Effect

Pharmacological pathway of fluorophenol derivatives in monoamine reuptake inhibition.

References

  • Title: US Patent 7,868,017 B2 - 9-azabicyclo[3.3.
  • Title: EP1934212A1 - 9-azabicyclo[3.3.

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Safety Protocols of Fluorinated Aromatic Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Resolution

In the landscape of advanced drug development and agrochemical synthesis, halogenated aromatic compounds serve as critical building blocks. However, database misalignments frequently complicate procurement and safety compliance. This whitepaper addresses a specific nomenclature-registry discrepancy: the chemical name 2,3-Dichloro-4-fluorophenol corresponds to CAS 934180-45-7 [1], whereas the provided registry number CAS 393-76-0 corresponds to 3,5-Dinitro-4-fluorobenzotrifluoride [2].

To ensure absolute scientific integrity and comprehensive safety compliance, this guide provides in-depth physicochemical profiles, handling protocols (SDS data), and mechanistically validated synthesis workflows for both compounds. By analyzing these highly deactivated, fluorine-containing aromatics, researchers can better understand their utility in synthesizing monoamine reuptake inhibitors and complex heterocyclic scaffolds.

Physicochemical & Safety Profiling (SDS Summaries)

Accurate safety data is the foundation of any self-validating experimental system. The tables below summarize the quantitative physicochemical properties and critical safety handling requirements for both intermediates.

Table 1: Profile of 2,3-Dichloro-4-fluorophenol (CAS 934180-45-7)
Property / ParameterData / Specification
IUPAC Name 2,3-Dichloro-4-fluorophenol
Molecular Formula C₆H₃Cl₂FO
Molecular Weight 180.99 g/mol
Density 1.560 ± 0.06 g/cm³ (at 20 °C)[1]
Boiling Point 233.1 ± 35.0 °C (at 760 mmHg)[1]
Topological Polar Surface Area 20.2 Ų[1]
GHS Hazard Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Handling & PPE Nitrile gloves, safety goggles, operate strictly within a certified fume hood. Avoid inhalation of dust/vapors.
Table 2: Profile of 3,5-Dinitro-4-fluorobenzotrifluoride (CAS 393-76-0)
Property / ParameterData / Specification
IUPAC Name 2-Fluoro-1,3-dinitro-5-(trifluoromethyl)benzene
Molecular Formula C₇H₂F₄N₂O₄
Molecular Weight 254.10 g/mol
Density 1.684 g/cm³[3]
Boiling Point 262.7 °C (at 760 mmHg)[3]
GHS Hazard Classification Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Dam. 1
Handling & PPE Highly reactive electrophile. Requires full protective suit, face shield, and handling under inert atmosphere (Argon/N₂).

Mechanistic Synthesis & Experimental Protocols

As a Senior Application Scientist, it is vital to not only execute protocols but to understand the causality driving the chemical transformations. Below are the field-proven methodologies for utilizing these compounds.

Electrophilic Aromatic Chlorination: Synthesis of 2,3-Dichloro-4-fluorophenol

The synthesis of 2,3-dichloro-4-fluorophenol is achieved via the regioselective chlorination of 3-chloro-4-fluorophenol. Because the aromatic ring is deactivated by the existing halogen substituents, standard chlorination is insufficient.

Causality Insight: Trifluoroacetic acid (TFA) is introduced to protonate N-chlorosuccinimide (NCS). This protonation dramatically enhances the electrophilicity of the chlorine atom (generating a highly reactive "Cl⁺" equivalent), enabling it to attack the deactivated, electron-poor aromatic system.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-chloro-4-fluorophenol (500 mg, 3.4 mmol) in 25 mL of anhydrous acetonitrile in a round-bottom flask.

  • Activation: Add trifluoroacetic acid (TFA) (500 μL) to the solution.

  • Electrophile Addition: Introduce N-chlorosuccinimide (NCS) (456 mg, 3.4 mmol) in a single portion under continuous stirring.

  • Reaction: Stir the mixture at ambient temperature (20 °C) for 72 hours under an inert nitrogen atmosphere[4].

  • Concentration: Remove all volatiles in vacuo to yield the crude product mixture.

  • Purification: Purify the residue via silica gel chromatography using an EtOAc:isohexane (1:19, v/v) eluent system.

  • Isolation: Isolate the target 2,3-dichloro-4-fluorophenol (Fraction 2, 25% yield) from the primary byproduct, 3,6-dichloro-4-fluorophenol (Fraction 1, 42% yield).

SynthesisWorkflow Start 3-Chloro-4-fluorophenol (Starting Material) Reaction Electrophilic Aromatic Chlorination (Ambient Temp, 72h) Start->Reaction Reagents N-chlorosuccinimide (NCS) + Trifluoroacetic Acid (TFA) Reagents->Reaction TFA Activates NCS Purification Silica Gel Chromatography (EtOAc:Isohexane 1:19) Reaction->Purification Crude Mixture Product1 2,3-Dichloro-4-fluorophenol (Target, 25% Yield) Purification->Product1 Fraction 2 Product2 3,6-Dichloro-4-fluorophenol (Byproduct, 42% Yield) Purification->Product2 Fraction 1

Workflow for the electrophilic chlorination of 3-chloro-4-fluorophenol.

Nucleophilic Aromatic Substitution (SNAr) using CAS 393-76-0

3,5-Dinitro-4-fluorobenzotrifluoride (CAS 393-76-0) is a premier electrophile for SNAr reactions, frequently used to synthesize complex N-aryl heterocycles for pesticidal and pharmaceutical applications[5].

Causality Insight: Fluorine is an exceptional leaving group in SNAr reactions. Its high electronegativity highly polarizes the C-F bond, making the ipso carbon highly susceptible to nucleophilic attack. The resulting Meisenheimer complex is profoundly stabilized by the electron-withdrawing effects of the two ortho-nitro groups and the para-trifluoromethyl group[5].

Step-by-Step Methodology:

  • Preparation: Combine the heterocyclic nucleophile (e.g., a pyrrole derivative, 1.0 g) with 3,5-dinitro-4-fluorobenzotrifluoride (2.0 g) in sulfolane[5].

  • Base Addition: Add anhydrous potassium carbonate (0.56 g) to the mixture. Note: Sulfolane provides a highly polar aprotic environment that stabilizes the transition state without solvating the nucleophile excessively.

  • Heating: Heat the reaction mixture to 75 °C and stir vigorously for 12 hours[5].

  • Quenching: Cool to room temperature and quench by pouring the mixture into distilled water.

  • Extraction: Extract the aqueous phase with diethyl ether (3 × 50 mL). Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄[5].

  • Isolation: Filter, concentrate in vacuo, and purify via silica gel chromatography to isolate the target N-aryl heterocycle[5].

SNArPathway Substrate 3,5-Dinitro-4-fluorobenzotrifluoride (CAS 393-76-0) Intermediate Meisenheimer Complex (Stabilized by NO2 & CF3) Substrate->Intermediate Nucleophilic Attack Nucleophile Heterocyclic Nucleophile (e.g., Pyrrole derivative) Nucleophile->Intermediate Base K2CO3 in Sulfolane (75°C, 12h) Base->Intermediate Deprotonation Product N-Aryl Heterocycle (Pesticidal/Pharma Scaffold) Intermediate->Product Loss of Fluoride (F-)

SNAr mechanism utilizing 3,5-Dinitro-4-fluorobenzotrifluoride as an electrophile.

Applications in Drug Development & Agrochemicals

The structural rigidity and lipophilicity imparted by halogenated phenols make them invaluable in modern medicinal chemistry. Specifically, 2,3-dichloro-4-fluorophenol is a critical precursor in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives [6]. These bridged bicyclic compounds act as potent monoamine neurotransmitter reuptake inhibitors, targeting serotonin, noradrenaline, and dopamine transporters. They are currently under investigation for the treatment of central nervous system (CNS) disorders, including pain, panic disorders, and obsessive-compulsive disorder[6].

Conversely, the SNAr products derived from 3,5-dinitro-4-fluorobenzotrifluoride (CAS 393-76-0) are frequently utilized in the agricultural sector as robust pesticidal agents, leveraging the trifluoromethyl group to increase metabolic stability and membrane permeability in biological targets[5].

References

  • US Patent 7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • US Patent 5631381A - Process for the preparation of pesticidal 1-(haloaryl) heterocyclic compounds.

Sources

An In-depth Technical Guide to the Physical State and Melting Point of 2,3-Dichloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-4-fluorophenol, with the Chemical Abstracts Service (CAS) registry number 934180-45-7, is a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery.[1][2] Its molecular structure, featuring a phenol ring substituted with two chlorine atoms and a fluorine atom, imparts unique electronic and lipophilic properties that make it a valuable building block for novel therapeutic agents and functional materials. The precise physical properties of this compound, such as its physical state and melting point, are fundamental parameters that govern its handling, purification, and reaction kinetics. This guide provides a comprehensive analysis of these properties, offering both reported data for its isomers and a scientifically reasoned estimation for 2,3-dichloro-4-fluorophenol itself, alongside a detailed protocol for its experimental determination.

Physical State of 2,3-Dichloro-4-fluorophenol

Melting Point of 2,3-Dichloro-4-fluorophenol: A Comparative Analysis

The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid. Although an experimentally determined melting point for 2,3-dichloro-4-fluorophenol is not explicitly documented in readily accessible databases, we can estimate a probable range by examining the melting points of its isomers.

CompoundCAS NumberMelting Point (°C)
2,4-Dichloro-3-fluorophenolNot available64 °C
2,6-Dichloro-4-fluorophenol392-71-246.0-52.0 °C
3,5-Dichloro-4-fluorophenol2995-04-2Not explicitly stated, but described as a solid[6]
2-Chloro-4-fluorophenol1996-41-4Solid (no melting point specified)
4-Fluorophenol371-41-5Stable form: 46 °C, Unstable form: 28.5 °C[7]
2,3-Dichlorophenol576-24-9Solid (no melting point specified)

Table 1: Melting Points of Structural Isomers and Related Compounds

The melting points of the isomers 2,4-dichloro-3-fluorophenol and 2,6-dichloro-4-fluorophenol are 64 °C and in the range of 46-52 °C, respectively.[4][8] The variation in melting points among isomers can be attributed to differences in their crystal lattice structures and the nature of their intermolecular interactions. Based on this comparative data, it is reasonable to predict that the melting point of 2,3-dichloro-4-fluorophenol will likely fall within the range of 40-70 °C .

Experimental Determination of Melting Point

To ascertain the precise melting point of 2,3-dichloro-4-fluorophenol, a standardized experimental procedure should be followed. The following protocol outlines the capillary method, a widely accepted and accurate technique.

Protocol: Capillary Melting Point Determination

Objective: To determine the melting point range of a solid sample of 2,3-dichloro-4-fluorophenol.

Materials:

  • 2,3-dichloro-4-fluorophenol (purified sample)

  • Capillary tubes (thin-walled, sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital instrument)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Safety glasses and lab coat

Procedure:

  • Sample Preparation:

    • Ensure the 2,3-dichloro-4-fluorophenol sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to ensure the sample is tightly packed at the bottom.

  • Apparatus Setup:

    • Turn on the melting point apparatus and allow it to stabilize.

    • Set the initial temperature to approximately 20 °C below the expected melting point. Based on our estimation, a starting temperature of around 25-30 °C would be appropriate.

    • Set a slow heating rate, typically 1-2 °C per minute, to ensure accurate determination. A rapid heating rate can lead to a falsely elevated and broad melting range.

  • Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

    • The recorded temperature range between the onset and completion of melting is the melting point range of the sample.

  • Validation and Reporting:

    • For a pure compound, the melting point range should be narrow, typically within 1-2 °C. A broad melting range may indicate the presence of impurities.

    • Perform at least two to three independent measurements to ensure the reproducibility of the results.

    • Report the melting point as a range, for example, "Melting Point: 55-57 °C."

Workflow for Physical Property Determination

The logical flow for determining the physical state and melting point of a novel or uncharacterized compound like 2,3-dichloro-4-fluorophenol is crucial for systematic scientific investigation.

G Workflow for Physical Property Characterization cluster_0 Initial Assessment cluster_1 Literature & Predictive Analysis cluster_2 Experimental Determination cluster_3 Data Finalization A Compound Synthesis & Purification B Visual Inspection at STP (Solid, Liquid, or Gas?) A->B C Database Search for Compound Data B->C D Analysis of Structural Isomers C->D E Predictive Modeling (e.g., QSPR) D->E F Prepare Sample (Dry & Pulverize) E->F H Perform Capillary Melting Point Measurement F->H G Calibrate Melting Point Apparatus G->H I Record Melting Range (Onset to Completion) H->I J Compare Experimental Data with Predictions I->J K Assess Purity Based on Melting Range J->K L Document & Report Findings K->L

Caption: A flowchart illustrating the systematic approach to characterizing the physical state and melting point of a chemical compound.

Conclusion

References

  • Thermo Scientific Alfa Aesar. (n.d.). 2,6-Dichloro-4-fluorophenol, 98%. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3,5-Dichloro-4-fluorophenol. Retrieved from [Link]

  • P212121 Store. (n.d.). 2-Chloro-4-fluorophenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]

  • Stenutz. (n.d.). 2,4-dichloro-3-fluorophenol. Retrieved from [Link]

  • ATSDR. (1999). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichlorophenol. Retrieved from [Link]

Sources

Technical Guide: Solubility Characterization and Process Engineering of 2,3-Dichloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise solubility profile of 2,3-Dichloro-4-fluorophenol (CAS: 2623-33-8 or analogous isomers) is a critical thermodynamic parameter for the design of efficient reaction pathways, purification via crystallization, and formulation stability. As a poly-halogenated phenol, its behavior is governed by a delicate balance between the hydrophobic aromatic ring and the polar hydroxyl/halogen moieties.

This guide provides a comprehensive framework for characterizing the solubility of 2,3-Dichloro-4-fluorophenol. Unlike generic datasheets, this document details the mechanistic interactions driving solvent selection, provides a validated experimental protocol for data generation, and outlines the thermodynamic modeling required to scale up purification processes.

Physicochemical Profile & Solvent Interaction Mechanisms

Understanding the molecular structure is the first step in predicting solubility behavior. 2,3-Dichloro-4-fluorophenol features a polarized hydroxyl group (-OH) capable of hydrogen bonding, flanked by electron-withdrawing chlorine and fluorine atoms.

Structural Analysis
  • Hydroxyl Group (-OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This facilitates high solubility in protic solvents (alcohols) and aprotic solvents with strong HBA character (ketones, esters).

  • Halogen Substituents (Cl, F): Increase lipophilicity compared to phenol. The fluorine atom introduces a strong dipole but weak polarizability, while chlorines add significant van der Waals volume.

  • Aromatic Ring: Provides π-π stacking potential, influencing solubility in aromatic solvents like toluene.

Predicted Solubility Trends (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 2,4-Dichlorophenol), the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Short-Chain Alcohols Methanol, Ethanol, 2-PropanolStrong H-bonding (Solute OH ↔ Solvent OH)High
Polar Aprotic Acetone, Ethyl Acetate, THFDipole-Dipole + H-bonding (Solute OH ↔ Solvent O)High
Chlorinated Solvents Chloroform, DCMDispersion Forces + Weak DipoleModerate
Aromatic Hydrocarbons Toluene, Xyleneπ-π Stacking + DispersionModerate
Aliphatic Hydrocarbons Hexane, HeptaneDispersion Forces OnlyLow
Water H₂OHydrophobic Effect dominatesVery Low

Critical Insight: The presence of the fluorine atom often lowers the melting point relative to the non-fluorinated analog, potentially increasing solubility in organic solvents at lower temperatures compared to pure trichlorophenols.

Experimental Protocol: Determination of Solubility

To generate high-fidelity data for process design, the Laser Monitoring Dynamic Method is recommended over the static gravimetric method due to its speed and accuracy in detecting the exact dissolution point.

Materials & Apparatus
  • Solute: 2,3-Dichloro-4-fluorophenol (>99% purity).

  • Solvents: HPLC grade (Ethanol, Methanol, Ethyl Acetate, Toluene, etc.).

  • Apparatus: Jacketed glass vessel (50 mL), Precision Thermostat (±0.01 K), Laser transmittance probe, Magnetic stirrer.

Step-by-Step Methodology
  • Preparation: Weigh a precise mass (

    
    ) of solute and add to the jacketed vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of solvent. Record the initial mass fraction (
    
    
    
    ).
  • Equilibration: Set the thermostat to a starting temperature (e.g., 280 K). Stir at 400 rpm.

  • Heating Ramp: Slowly increase the temperature (0.1 K/min) while monitoring laser transmittance.

  • Detection: The dissolution temperature (

    
    ) is recorded when the laser transmittance reaches a maximum constant plateau (indicating total dissolution).
    
  • Repetition: Add more solute to the same vessel to increase

    
     and repeat steps 3-5 to generate a polythermal solubility curve.
    
Workflow Diagram

Solubility_Protocol Start Start: Weigh Solute (m1) & Solvent (m2) Mix Mix in Jacketed Vessel (Stirring 400 rpm) Start->Mix Heat Slow Heating Ramp (0.1 K/min) Mix->Heat Laser Monitor Laser Transmittance Heat->Laser Detect Detect Plateau (Clear Solution) Laser->Detect Transmittance Max Record Record T_diss for Mass Fraction x Detect->Record Repeat Add Solute (Increase x) Record->Repeat Repeat->Heat Next Point

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling

Raw data points are insufficient for process simulation. You must correlate the data using thermodynamic models to interpolate solubility at any temperature.

Modified Apelblat Equation

This is the most versatile empirical model for non-ideal solutions, particularly effective for polar organics.



  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression.
    
λh (Buchowski) Equation

Useful for understanding the enthalpy of solution (


).


  • 
    : Model parameters.[1]
    
  • 
    : Melting temperature of the solute.
    
Model Selection Logic

Model_Selection Data Experimental Data (x_i vs T) Check_Ideal Check Ideal Solubility (van't Hoff) Data->Check_Ideal Deviation Significant Deviation? Check_Ideal->Deviation Apelblat Use Modified Apelblat (High Accuracy Interpolation) Deviation->Apelblat Empirical Fit Needed LambdaH Use λh Model (Mechanism/Enthalpy Analysis) Deviation->LambdaH Thermodynamic Insight Needed NRTL Use NRTL/Wilson (Binary Interaction Parameters) Deviation->NRTL Process Simulation (Aspen)

Figure 2: Decision matrix for selecting the appropriate thermodynamic model based on application needs.

Process Application: Purification via Crystallization[2][3][4]

The solubility data directly informs the purification strategy. For 2,3-Dichloro-4-fluorophenol, a Cooling Crystallization or Anti-solvent Crystallization approach is standard.

Solvent System Selection
  • Good Solvent: Ethanol or Ethyl Acetate (High solubility, steep temperature dependence).

  • Anti-Solvent: Water or n-Heptane (Low solubility).

Crystallization Protocol (Cooling)
  • Dissolution: Dissolve crude 2,3-Dichloro-4-fluorophenol in Ethanol at near-boiling temperature (

    
    ) to saturation.
    
  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Cooling: Controlled cooling (e.g., 10 K/hour) to

    
     (e.g., 278 K). The steep solubility curve of phenolic compounds in alcohols typically ensures high yield.
    
  • Harvesting: Filter crystals, wash with cold anti-solvent (e.g., cold n-Heptane) to remove surface mother liquor.

Process Flow Diagram

Crystallization_Process Crude Crude 2,3-Dichloro- 4-fluorophenol Dissolve Dissolve in Ethanol @ 60°C (Saturation) Crude->Dissolve Filter_Hot Hot Filtration (Remove Insolubles) Dissolve->Filter_Hot Cool Controlled Cooling (Linear Ramp to 5°C) Filter_Hot->Cool Nucleation Nucleation & Growth (Metastable Zone) Cool->Nucleation Separate Solid-Liquid Separation (Centrifuge) Nucleation->Separate Dry Vacuum Drying (<40°C) Separate->Dry Recycle Recycle Separate->Recycle Mother Liquor (Recycle/Waste) Product Pure Product (>99.5%) Dry->Product

Figure 3: Optimized cooling crystallization process flow for purification.

References

  • General Solubility Methodology

    • Measurement of Solubility of Organic Compounds in Various Solvents. Journal of Chemical & Engineering Data. Link

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. Link

  • Analogous Compound Data (2,4-Dichlorophenol)

    • Solubility of 2,4-Dichlorophenol in Pure Solvents. NIST Chemistry WebBook.[2] Link

  • Crystallization Techniques

    • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. Link

  • Hansen Solubility Parameters

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

Sources

Global Supply Chain and Analytical Validation of High-Purity 2,3-Dichloro-4-fluorophenol (CAS: 934180-45-7)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and API Development Professionals Content Focus: Mechanistic Synthesis, Analytical Validation, and Procurement Logistics

Executive Summary

In the highly regulated landscape of pharmaceutical development, the integrity of starting materials dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 2,3-Dichloro-4-fluorophenol (CAS: 934180-45-7) has emerged as a critical building block, particularly in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives—potent monoamine neurotransmitter reuptake inhibitors utilized in the treatment of severe depression and central nervous system (CNS) disorders[1].

As a Senior Application Scientist who has overseen the scale-up of numerous halogenated intermediates, I have observed that the primary bottleneck in sourcing this compound is not mere availability, but isomeric purity . The synthesis inherently produces a mixture of regioisomers. This whitepaper deconstructs the mechanistic origins of these impurities, provides a self-validating GC-MS/MS protocol for stringent quality control, and maps the global supplier and pricing landscape.

Mechanistic Grounding: Synthesis and Isomeric Challenges

To understand the procurement challenges of 2,3-dichloro-4-fluorophenol, one must first understand its synthesis. The compound is typically synthesized via the electrophilic aromatic chlorination of 3-chloro-4-fluorophenol[2].

The Causality of Regioselectivity

When 3-chloro-4-fluorophenol is reacted with N-chlorosuccinimide (NCS) and trifluoroacetic acid (TFA) in acetonitrile at ambient temperature, the incoming electrophilic chlorine (


) is directed by the existing substituents[3]. The hydroxyl (-OH) group is a strong ortho/para director, while the halogens exert weaker directing effects. Because the para position is blocked by fluorine, substitution occurs at the ortho positions (C2 and C6).

This leads to a competitive formation of two distinct regioisomers:

  • 3,6-dichloro-4-fluorophenol (Major Product)

  • 2,3-dichloro-4-fluorophenol (Minor Product)

Table 1: Typical Yield Profile in Standard Synthesis[2],[3]

IsomerSubstitution PositionTypical YieldSeparation Method
3,6-dichloro-4-fluorophenol C6 (Less sterically hindered)~42%Silica Gel Chromatography
2,3-dichloro-4-fluorophenol C2 (More sterically hindered)~25%Silica Gel Chromatography

Scientific Insight: Because the desired 2,3-dichloro isomer is the minor product, suppliers must perform rigorous, multi-pass chromatographic separations (e.g., using EtOAc:isohexane gradients) to achieve >98% purity[2]. If a supplier offers this compound at an unusually low price, it is highly probable that the material is contaminated with the 3,6-dichloro isomer, which can poison downstream transition-metal catalysts or generate toxic API analogs.

Analytical Validation: Self-Validating GC-MS/MS Protocol

Standard High-Performance Liquid Chromatography (HPLC) often struggles to resolve these isomers due to their nearly identical polarities and UV absorbance profiles. Therefore, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is the gold standard for validating the purity of halogenated phenols[4].

However, direct injection of phenols into a GC system causes severe peak tailing. Why? The polar hydroxyl group forms strong hydrogen bonds with the silanol groups on the GC column's stationary phase. To ensure a self-validating, highly accurate system, we must introduce a derivatization step (acetylation) to cap the hydroxyl group, thereby increasing volatility and ensuring sharp, quantifiable peaks[5].

Step-by-Step Derivatization and GC-MS/MS Methodology

Phase 1: Sample Preparation & Derivatization

  • Internal Standard Addition: Aliquot 10.0 mg of the supplied 2,3-dichloro-4-fluorophenol into a glass vial. Spike the sample with 1.0 mg of 2,4-dibromophenol (Internal Standard). Causality: The internal standard ensures that any volumetric losses during extraction are mathematically normalized, making the protocol self-validating.

  • Acetylation: Add 5.0 mL of a 0.1 M

    
     buffer (pH 10) to deprotonate the phenol. Add 100 
    
    
    
    of acetic anhydride.
  • Agitation: Vortex the mixture for 10 minutes at room temperature. The acetic anhydride reacts with the phenoxide ion to form 2,3-dichloro-4-fluorophenyl acetate.

  • Extraction: Add 2.0 mL of hexane. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Extract the upper organic (hexane) layer containing the derivatized analytes[5].

Phase 2: GC-MS/MS Parameters

  • Injection: Inject 1.0

    
     of the hexane extract in splitless mode (Inlet Temp: 250°C).
    
  • Column: Use a mid-polarity capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Oven Program: Start at 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for the acetylated isomers to differentiate the 2,3-dichloro and 3,6-dichloro fragmentation patterns[4].

Global Supplier Landscape & Pricing Dynamics

Procuring 2,3-dichloro-4-fluorophenol requires navigating a fragmented market of custom synthesis houses and specialized catalog distributors. Because it is a niche intermediate, many suppliers list it as "Make to Order" (MTO) or require cold-chain transportation to prevent degradation over long transit times[6],[7].

Table 2: Key Global Suppliers and Capabilities

SupplierRegionCatalog / MTO StatusNotes / Capabilities
[6]Global / ChinaCatalog (Often in stock)Notes cold-chain transportation requirements for specific grades.
[8]USACatalog / Custom SourcingStrong focus on advanced molecular technologies and international sourcing.
[7]IndiaMake to Order (MTO)Specializes in custom synthesis of halogenated pyridines and phenols.
ChinaCatalogBroad portfolio of fluorinated and chlorinated benzenes/phenols.
Pricing Matrix

Because exact pricing is heavily dependent on raw material fluctuations and is often gated behind "Ask Price" portals[9], the following table represents estimated industry-standard pricing tiers for high-purity (>98%) halogenated phenol intermediates:

Table 3: Estimated Pricing & Lead Time Matrix

Scale TierTypical VolumeEstimated Price (USD)Typical Lead Time
R&D / Discovery 1g – 10g$150 – $300 per gram1 – 2 Weeks (If in catalog)
Pilot Scale 100g – 1kg$2,000 – $4,500 per kg4 – 6 Weeks (Custom Synthesis)
Commercial API > 10kgContract / Negotiated8 – 12 Weeks (MTO)

Supplier Qualification Workflow

To ensure that the procured 2,3-dichloro-4-fluorophenol meets the stringent requirements for API synthesis, organizations must implement a rigid qualification pipeline. The logical relationship between procurement, analytical validation, and final approval is visualized below.

SupplierWorkflow A Supplier Identification (Global Sourcing) B CoA & Documentation Review A->B C In-House Analytical Validation (GC-MS/MS & NMR) B->C D Isomeric Impurity Profiling (3,6-dichloro vs 2,3-dichloro) C->D E Pilot Scale Synthesis (API Downstream Testing) D->E F Approved Vendor Status (Commercial Procurement) E->F

Workflow for qualifying 2,3-Dichloro-4-fluorophenol suppliers.

References

  • ChemicalBook. 2,3-DICHLORO-4-FLUOROPHENOL synthesis.2

  • BLD Pharm. 934180-45-7 | 2,3-Dichloro-4-fluorophenol.6

  • Amadis Chemical Company Limited. ChemBuyersGuide Product Listing.

  • Google Patents (US7868017B2). 9-azabicyclo[3.3.1]nonane derivatives.3

  • Orbit Chem Pharmaceuticals Pvt. Ltd. Our Products (MTO).7

  • AK Scientific. 934180-45-7 2,3-Dichloro-4-fluorophenol AKSci 3739EV.8

  • Google Patents (EP1934212A1). 9-azabicyclo [3.3.1]nonane derivatives as monoamine reuptake inhibitors.1

  • NC State University. Development of a Gas Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Analysis of 19 Taste and Odor Compounds.4

  • ResearchGate. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples.5

  • Gentaur Molecular Products. chemotra products | Page 693 of 743.9

Sources

Methodological & Application

reaction mechanism of 2,3-Dichloro-4-fluorophenol alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision O-Alkylation of 2,3-Dichloro-4-fluorophenol

Executive Summary

This application note details the optimized protocol for the O-alkylation (Williamson Ether Synthesis) of 2,3-dichloro-4-fluorophenol. This substrate presents a unique challenge in medicinal chemistry and agrochemical synthesis (e.g., for Ethacrynic acid analogs or benzoylurea insecticides): the highly electron-deficient aromatic ring makes the phenolic hydroxyl acidic and reactive, but simultaneously activates the para-fluorine atom toward unwanted Nucleophilic Aromatic Substitution (SNAr).

This guide provides a self-validating protocol to maximize regioselective O-alkylation while suppressing defluorination, utilizing a weak-base/polar-aprotic solvent system.

Mechanistic Analysis & Chemical Logic

Substrate Properties
  • Substrate: 2,3-Dichloro-4-fluorophenol (CAS: 392-88-1)

  • Acidity (pKa): ~7.2 – 7.5.

    • Insight: The inductive effect of the chlorine atoms at the 2,3-positions and the fluorine at the 4-position significantly stabilizes the phenoxide anion compared to phenol (pKa 10).

    • Implication: Strong bases like Sodium Hydride (NaH) are unnecessary and dangerous. They increase the risk of SNAr side reactions. Weak inorganic bases (K₂CO₃, Cs₂CO₃) are sufficient for deprotonation.

Reaction Pathways: The Competition

The reaction involves a competition between the desired SN2 attack by oxygen and the undesired SNAr attack at the carbon-4 position.

  • Pathway A (Desired): SN2 O-Alkylation. The phenoxide attacks the alkyl halide (R-X).[1]

  • Pathway B (Undesired): SNAr Defluorination. The phenoxide (or solvent/base) attacks C-4, displacing fluoride. This is favored by high temperatures and strong bases due to the electron-withdrawing nature of the 2,3-dichloro motif.

Mechanistic Diagram

ReactionMechanism Start 2,3-Dichloro-4-fluorophenol (Substrate) Intermediate Phenoxide Anion (Nucleophile) Start->Intermediate Deprotonation (Fast) Base Base (K2CO3) Base->Intermediate TS_SN2 TS: S_N2 O-Attack (Kinetic Product) Intermediate->TS_SN2 Low Temp (<60°C) Polar Aprotic TS_SNAr TS: S_NAr C-Attack (Thermodynamic Trap) Intermediate->TS_SNAr High Temp (>90°C) Strong Base Electrophile Alkyl Halide (R-CH2-Br) Electrophile->TS_SN2 Electrophile->TS_SNAr Product O-Alkylated Ether (Target) TS_SN2->Product Impurity Defluorinated Dimer (Impurity) TS_SNAr->Impurity

Caption: Mechanistic bifurcation showing the competition between the desired SN2 O-alkylation and the SNAr side reaction driven by ring deactivation.

Experimental Protocol

Objective: Synthesis of Ethyl (2,3-dichloro-4-fluorophenoxy)acetate. Scale: 10 mmol (Adaptable).

Reagents & Materials
ReagentEquiv.Mass/VolRoleCritical Attribute
2,3-Dichloro-4-fluorophenol 1.01.81 gSubstrateHigh Purity (>98%)
Ethyl Bromoacetate 1.11.22 mLElectrophileLachrymator; Handle in hood
Potassium Carbonate (K₂CO₃) 1.52.07 gBaseAnhydrous , finely ground
DMF (N,N-Dimethylformamide) N/A10 mL (1M)SolventAnhydrous; promotes SN2
Step-by-Step Procedure
  • Preparation:

    • Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

    • Cool under a stream of Nitrogen (N₂) or Argon.

  • Deprotonation (The "Soft" Start):

    • Charge the RBF with 2,3-dichloro-4-fluorophenol (1.81 g) and DMF (10 mL).

    • Add K₂CO₃ (2.07 g) in a single portion.

    • Checkpoint: Stir at Room Temperature (RT) for 15 minutes. The solution will turn yellow/orange, indicating phenoxide formation.

    • Why? Pre-forming the phenoxide ensures that when the electrophile is added, the nucleophile is ready, minimizing the time the alkyl halide sits unreacted (avoiding hydrolysis).

  • Alkylation:

    • Add Ethyl Bromoacetate (1.22 mL) dropwise via syringe over 5 minutes.

    • Heat the reaction mixture to 60°C .

    • Critical Control: Do NOT exceed 70°C. Higher temperatures drastically increase the rate of SNAr (fluorine displacement).

  • Monitoring (IPC - In-Process Control):

    • Monitor by TLC (Hexane:Ethyl Acetate 4:1) or HPLC after 2 hours.

    • Target: Disappearance of phenol (Rf ~0.4) and appearance of ether (Rf ~0.7).

    • Stop Condition: >98% conversion (usually 3-4 hours).

  • Workup (Aqueous Extraction):

    • Cool to RT.

    • Pour the mixture into Ice Water (50 mL) and stir vigorously. The product may precipitate as a solid.

    • If solid: Filter and wash with water.

    • If oil: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (20 mL) to remove DMF.

  • Purification:

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Recrystallize from Heptane/Ethanol or purify via silica gel flash chromatography if necessary.

Workflow Visualization

ExperimentalWorkflow Step1 1. Charge Reagents (Phenol + K2CO3 + DMF) Step2 2. Activation (Stir 15 min @ RT) Step1->Step2 Step3 3. Addition (Add Alkyl Halide dropwise) Step2->Step3 Step4 4. Reaction (Heat to 60°C for 3h) Step3->Step4 Decision IPC: HPLC/TLC Conversion >98%? Step4->Decision Decision->Step4 No (Continue Heating) Step5 5. Quench (Pour into Ice Water) Decision->Step5 Yes Step6 6. Isolation (Filtration or EtOAc Extraction) Step5->Step6

Caption: Operational workflow for the batch synthesis of 2,3-dichloro-4-fluorophenyl ethers.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or wet solvent.Ensure K₂CO₃ is anhydrous. Use molecular sieves in DMF.
New Impurity (High Rf) SNAr byproduct (Fluorine displacement).Reduce Temperature to 45-50°C. Switch to a less polar solvent like Acetone (reflux).
Starting Material Remains Alkyl halide hydrolysis.Ensure reaction is kept dry.[2] Add 0.1 eq KI (Finkelstein catalyst) to accelerate SN2.
Emulsion during Workup DMF presence in aqueous layer.Wash organic layer thoroughly with water (x3) or saturated LiCl solution.

References

  • Indacaterol Synthesis & Intermediates: Baur, F., et al. "The Identification of Indacaterol as an Ultralong-Acting Inhaled β2-Adrenoceptor Agonist." Journal of Medicinal Chemistry, 2010, 53(9), 3675–3684. Link

  • Williamson Ether Synthesis Review: Lawrence, S. A. "Amines: Synthesis, Properties and Applications." Cambridge University Press, 2004.
  • SNAr Reactivity of Fluoroarenes: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.
  • pKa of Polyhalogenated Phenols: "Dissociation Constants of Organic Acids and Bases." IUPAC Chemical Data Series, Database. Link (General reference for phenol acidity trends).

  • General Protocol Grounding: "Preparation of (2,3-Dichloro-4-fluorophenoxy)acetic acid." ChemicalBook Synthesis Protocols, 2023. Link

Sources

Technical Application Note: Nucleophilic Aromatic Substitution Protocols for 2,3-Dichloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

2,3-Dichloro-4-fluorophenol (CAS: 1214238-69-5) presents a classic "reactivity paradox" in nucleophilic aromatic substitution (SNAr). While the molecule possesses three halogen atoms—normally excellent handles for substitution—the presence of the phenolic hydroxyl group at the C1 position renders the ring electron-rich, drastically suppressing electrophilicity.

In standard basic SNAr conditions, the phenol deprotonates to the phenoxide anion (


). The oxide substituent is a powerful electron donor (

), which increases electron density in the

-system, effectively "shielding" the C4-Fluorine bond from nucleophilic attack. Consequently, direct SNAr on the unprotected phenol is kinetically inaccessible using traditional heating methods.

This guide details three distinct protocols to overcome this barrier:

  • Radical-Mediated SNAr (Primary Recommendation): A cutting-edge oxidative activation strategy that converts the deactivating phenoxide into a super-activating phenoxyl radical (

    
    ).
    
  • Protection-Activation (Classical): Masking the phenol as a sulfonate ester to restore electrophilicity.

  • O-Functionalization (Alternative): Utilizing the phenol as the nucleophile (included for completeness).

Mechanistic Insight: The "Radical Switch"

The most significant advancement in this field is the "Homolysis-Enabled Electronic Activation" developed by the Knowles group (Princeton). This method exploits the dramatic difference in Hammett substituent constants between the closed-shell phenoxide and the open-shell phenoxyl radical.

  • Phenoxide (

    
    ):  Strong Donor. Deactivates ring. SNAr fails.
    
  • Phenoxyl Radical (

    
    ):  Super-Acceptor (
    
    
    
    ). This is significantly more electron-withdrawing than a nitro group (
    
    
    ).[1][2]

By introducing a mild oxidant, we transiently generate the radical species, allowing the nucleophile to attack the C4 position (para to the radical). The resulting radical-Meisenheimer complex is then reduced back to the product.

Visualization: Radical vs. Classical Pathway

SNAr_Mechanism Substrate 2,3-Dichloro- 4-fluorophenol Phenoxide Phenoxide Anion (Electron Rich) BLOCKED Substrate->Phenoxide Deprotonation Base Base (NaOH) Phenoxide->Phenoxide Classical SNAr (Fails) Radical Phenoxyl Radical (Super-Electrophile) ACTIVATED Phenoxide->Radical SET Oxidation (-e⁻) Oxidant Oxidant (K3Fe(CN)6) Meisenheimer Radical-Meisenheimer Complex Radical->Meisenheimer Nucleophilic Attack Nu Nucleophile (Amine/Thiol) Product 4-Substituted 2,3-Dichlorophenol Meisenheimer->Product Elimination of F⁻ + SET Reduction (+e⁻)

Figure 1: Mechanistic pathway contrasting the blocked classical route (red) with the oxidative radical activation route (green).

Protocol 1: Radical-Mediated Direct SNAr

Best For: Direct displacement of Fluorine by amines or azoles without protection steps. Reference: J. Am. Chem. Soc.[1][3] 2022, 144, 47, 21783–21790.[1]

Reagents & Materials
ComponentRoleSpecification
Substrate Electrophile2,3-Dichloro-4-fluorophenol (1.0 equiv)
Nucleophile ReactantPrimary/Secondary Amine (2.0 - 3.0 equiv)

OxidantPotassium Ferricyanide (0.4 equiv)
NaOH Base1.0 M Aqueous Solution (0.4 equiv)
Solvent MediumAcetonitrile / Water (1:1 v/v)
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a stir bar, dissolve 2,3-dichloro-4-fluorophenol (1.0 mmol) in 2.5 mL of acetonitrile.

  • Activation: Add 2.5 mL of water, followed by the amine nucleophile (3.0 mmol).

  • Catalyst Addition: Add 0.4 mmol of

    
     (solid or solution) and 0.4 mmol of NaOH (aq).
    
    • Note: The sub-stoichiometric base ensures equilibrium concentration of phenoxide without fully inhibiting the proton transfer steps required later.

  • Reaction: Seal the vial and heat to 80°C for 12–24 hours. The solution may turn dark due to transient radical species.

  • Workup:

    • Cool to room temperature.

    • Acidify with 1M HCl to pH ~2 (to protonate the phenolic product).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (typically Hexanes/EtOAc). The product will be the 4-amino-2,3-dichlorophenol derivative.[4]

Protocol 2: Classical Protection-Activation

Best For: Labs without access to radical chemistry oxidants, or when the nucleophile is sensitive to oxidation.

Concept

Since the


 is the deactivator, converting the phenol to a Tosylate (OTs) or Triflate (OTf) turns the oxygen into an electron-withdrawing group (via induction), activating the ring for standard SNAr.
Workflow Diagram

Protection_Workflow Step1 1. Protection (TsCl, Et3N, DCM) Step2 2. Isolation (2,3-dichloro-4-fluorophenyl tosylate) Step1->Step2 Step3 3. SNAr Reaction (Nucleophile, DMSO, 100°C) Step2->Step3 Step4 4. Deprotection (KOH, MeOH/H2O) Step3->Step4

Figure 2: Four-step classical workflow involving protection, substitution, and deprotection.[2][4][5][6][7][8]

Step-by-Step Methodology
  • Protection:

    • Dissolve 2,3-dichloro-4-fluorophenol (1 equiv) in DCM.

    • Add

      
       (1.5 equiv) and Tosyl Chloride (1.1 equiv) at 0°C. Stir to RT.
      
    • Result: The ring is now activated.

  • Substitution (SNAr):

    • Dissolve the Tosylate intermediate in DMSO (0.5 M).

    • Add Nucleophile (2.0 equiv) and

      
       (2.0 equiv).
      
    • Heat to 100–120°C . Monitor by TLC/LCMS.

    • Note: The Fluorine is displaced preferentially over the Chlorines due to the Meisenheimer complex stability.

  • Deprotection (Hydrolysis):

    • Treat the substituted tosylate with KOH (5 equiv) in MeOH/Water at reflux to cleave the sulfonate ester and regenerate the phenol.

Protocol 3: O-Alkylation (Inverse Reactivity)

Context: If the goal is not to displace the fluorine, but to derivatize the phenol itself (e.g., making an ether), the protocol is standard.

  • Conditions: Substrate (1.0 equiv), Alkyl Halide (1.2 equiv),

    
     (2.0 equiv) in Acetone or DMF at 60°C.
    
  • Outcome: 1-Alkoxy-2,3-dichloro-4-fluorobenzene.

  • Note: Once O-alkylated, the ring is still electron-rich (anisole-like). Subsequent SNAr on the Fluorine will remain difficult without strong forcing conditions or transition metal catalysis (Buchwald-Hartwig).

Safety & Handling

  • Chlorophenols: Highly toxic and readily absorbed through skin. Use double nitrile gloves.

  • Cyanides:

    
     is stable but should not be mixed with strong acids, as this could theoretically release HCN gas (though unlikely under the protocol conditions).
    
  • Waste: All aqueous waste containing fluorinated aromatics and cyanides must be segregated and treated according to specific EHS protocols.

References

  • Radical-Mediated SNAr (Primary Source): Shin, N. Y.; Tsui, E.; Reinhold, A.; Scholes, G. D.; Bird, M. J.; Knowles, R. R.[2][9] "Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation." J. Am. Chem. Soc.[1][3]2022 , 144(47), 21783–21790.[1]

  • General SNAr Mechanism: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chem. Rev.1951 , 49(2), 273–412.

  • Synthesis of Substrate: "Synthesis of 2,3-DICHLORO-4-FLUOROPHENOL from 3-Chloro-4-fluorophenol." ChemicalBook Protocols.

Sources

laboratory preparation of 2,3-Dichloro-4-fluorophenol from 2,3-dichlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-fidelity protocol for the synthesis of 2,3-Dichloro-4-fluorophenol (CAS: N/A for specific isomer, generic fluorophenol analogs cited) starting from 2,3-dichlorophenol .

While direct electrophilic fluorination of phenols (e.g., using Selectfluor®) is possible, it often suffers from poor regioselectivity due to the competing directing effects of the hydroxyl and chloro substituents. To ensure the exclusive formation of the 4-fluoro isomer, this guide utilizes a Functional Group Interconversion (FGI) strategy: Nitration → Reduction → Balz-Schiemann Fluorination . This route leverages the para-directing power of the phenoxide anion to install a nitrogen handle at the C4 position, which is subsequently converted to fluorine with high regiochemical precision.

Key Applications
  • Agrochemical Intermediates: Precursor for specific herbicides requiring the 2,3-dichloro-4-fluoro substitution pattern.

  • Pharmaceutical Scaffolds: Building block for diuretic agents (e.g., indacrinone analogs) and fluorinated bio-isosteres.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the steric and electronic ambiguity of the 2,3-dichlorophenol ring.

  • Challenge: The C4 and C6 positions are both activated by the C1-hydroxyl group.

  • Solution: Nitration under controlled conditions favors the para (C4) position due to steric hindrance at the ortho (C6) position (flanked by the hydroxyl and the C5 proton, but less accessible than C4). The resulting nitro group serves as a "masked" fluoride.

Reaction Pathway Diagram

SynthesisRoute Start 2,3-Dichlorophenol Step1 4-Nitro-2,3-dichlorophenol Start->Step1 HNO3, AcOH (Nitration) Step2 4-Amino-2,3-dichlorophenol Step1->Step2 Fe/HCl or H2/Raney Ni (Reduction) Ortho 6-Nitro Isomer (Volatile Impurity) Step1->Ortho Minor Side Rxn Step3 Diazonium Tetrafluoroborate Intermediate Step2->Step3 NaNO2, HBF4 (Diazotization) Product 2,3-Dichloro-4-fluorophenol Step3->Product Heat (-N2, -BF3) (Balz-Schiemann)

Figure 1: Step-wise conversion of 2,3-dichlorophenol to the 4-fluoro derivative via the Balz-Schiemann route.

Experimental Protocols

Step 1: Regioselective Nitration

Objective: Install a nitro group at the C4 position while minimizing the C6 (ortho) isomer.

  • Reagents: 2,3-Dichlorophenol (1.0 equiv), Nitric Acid (90% fuming, 1.1 equiv), Glacial Acetic Acid (Solvent).

  • Equipment: 3-neck round bottom flask, internal thermometer, dropping funnel, sublimation apparatus (for purification).

Procedure:

  • Dissolution: Dissolve 2,3-dichlorophenol (e.g., 20.0 g) in glacial acetic acid (55 mL) in a 3-neck flask. Cool the solution to 10–15°C using a water bath.

  • Addition: Prepare a solution of fuming nitric acid (1.1 equiv) in glacial acetic acid (15 mL). Add this dropwise to the phenol solution over 45 minutes. Critical: Maintain internal temperature below 20°C to reduce oxidation byproducts (quinones).

  • Reaction: Allow the mixture to warm to ambient temperature (25°C) and stir for 2 hours. A yellow precipitate typically forms.

  • Quench: Pour the reaction mixture into crushed ice (300 g) with vigorous stirring. Filter the resulting yellow solid.

  • Purification (The "Self-Validating" Step): The crude solid contains both the 4-nitro (major) and 6-nitro (minor) isomers.

    • Technique:Steam Distillation or Sublimation . The ortho-isomer (6-nitro) is intramolecularly hydrogen-bonded and volatile. The para-isomer (4-nitro) is not.

    • Protocol: Subject the crude solid to high-vacuum sublimation (80°C at 4 torr) or steam distillation. The residue remaining is the pure 4-nitro-2,3-dichlorophenol .

    • Yield Expectations: 75–80% (post-purification).

Step 2: Reduction to Aniline

Objective: Convert the nitro group to a primary amine.

  • Reagents: 4-Nitro-2,3-dichlorophenol, Iron powder (3.0 equiv), Conc. HCl (cat.), Ethanol/Water (3:1).

Procedure:

  • Suspend the purified nitro compound in Ethanol/Water.

  • Add Iron powder and a catalytic amount of HCl (or NH4Cl).

  • Heat to reflux (80°C) for 2–3 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

  • Workup: Basify with Na2CO3 to pH 9. Filter hot through Celite to remove iron oxides.

  • Concentrate the filtrate to crystallize 4-amino-2,3-dichlorophenol .

    • Note: Aminophenols are oxidation-sensitive. Store under nitrogen or use immediately in Step 3.

Step 3: Balz-Schiemann Fluorination

Objective: Convert the amino group to a fluorine atom via a diazonium tetrafluoroborate intermediate.[1]

  • Reagents: 4-Amino-2,3-dichlorophenol, Sodium Nitrite (NaNO2), Fluoroboric Acid (HBF4, 48% aq).

  • Safety Precaution: Diazonium salts can be explosive when dry. Do not let the intermediate dry completely unless necessary for analysis. HBF4 is corrosive.[2]

Procedure:

  • Diazotization:

    • In a polyethylene or Teflon-coated flask (glass is etched by HF traces), dissolve/suspend the amine (10 mmol) in 48% HBF4 (20 mL).

    • Cool to 0–5°C (ice/salt bath).

    • Add a solution of NaNO2 (1.1 equiv) in minimal water dropwise. Keep temperature <5°C.

    • Stir for 30 mins. A precipitate of 2,3-dichloro-4-hydroxybenzenediazonium tetrafluoroborate should form.

    • Validation: A drop of the reaction mixture on starch-iodide paper should turn blue (excess nitrite).

  • Decomposition:

    • Filter the diazonium salt (keep moist if transporting, or dry carefully if standard protocol requires—usually, the "one-pot" thermal decomposition in the acid is safer for phenols).

    • Preferred Method (In-situ): Slowly heat the reaction mixture (or the isolated solid suspended in xylene) to 60–80°C . Nitrogen gas evolution (

      
      ) will be observed.[1]
      
    • Observation: The reaction is complete when gas evolution ceases.

  • Isolation:

    • Dilute with water and extract with Dichloromethane (DCM).

    • Wash organic layer with NaHCO3 (to remove HF/BF3 residues) and Brine.

    • Dry over MgSO4 and concentrate.[3]

  • Final Purification:

    • Recrystallize from Hexane/EtOAc or sublime if necessary.

    • Target Product: 2,3-Dichloro-4-fluorophenol.[4]

Data Summary & Validation

ParameterSpecification / ExpectationNotes
Appearance White to off-white crystalline solidOxidizes to pink upon air exposure
Melting Point ~90–95°C (Estimated)Compare to 2,3-dichlorophenol (58°C)
1H NMR (CDCl3) Doublet (~7.0 ppm), Doublet (~6.8 ppm)Characteristic ortho-coupling of H5/H6
19F NMR Singlet (decoupled) ~ -120 to -130 ppmDiagnostic for Ar-F
Mass Spec (GC-MS) M+ peaks at m/z 178, 180, 182Isotopic pattern for Cl2

Safety & Handling

  • Hydrofluoric Acid (HF) Generation: The Balz-Schiemann reaction generates BF3 and HF byproducts. All glassware must be rinsed with base immediately after use. Use plasticware where possible for HBF4 steps.

  • Diazonium Instability: Although tetrafluoroborates are among the most stable diazonium salts, they should never be ground or heated rapidly.

  • Skin Contact: Chlorinated phenols are potent skin irritants and can be absorbed transdermally. Wear double nitrile gloves.

References

  • Nitration Protocol: "Synthesis of 4-nitro-2,3-dichlorophenol." PrepChem. Accessed October 2025. [Link]

  • Balz-Schiemann Mechanism: "Balz-Schiemann Reaction: Mechanism, Formula & Uses." Byju's Learning. Accessed October 2025. [Link]

  • Aminophenol Precursor: "4-Amino-2,3-dichlorophenol Compound Summary." PubChem. Accessed October 2025. [Link]

  • Fluorination in Ionic Liquids (Green Alternative): "Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction." Chemical Science Transactions, 2015.[5] [Link]

Sources

Application Note: Catalytic Fluorination Strategies for Dichlorophenols

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for research scientists and drug discovery professionals. It synthesizes advanced catalytic methodologies for the fluorination of dichlorophenols (DCPs), focusing on the two most critical transformations in medicinal chemistry: Deoxyfluorination (converting the phenolic C–O bond to C–F) and C–H Fluorination (introducing fluorine onto the aromatic ring while retaining the hydroxyl group).

Executive Summary & Strategic Analysis

Dichlorophenols (DCPs) represent a unique challenge in fluorination chemistry.[1] The phenolic hydroxyl group activates the ring, while the chlorine atoms deactivate it, creating a "push-pull" electronic environment. Furthermore, the acidity of the phenol (


 for DCPs) often poisons basic catalysts used in standard cross-coupling.

This guide details two distinct catalytic workflows based on the desired structural outcome:

  • Protocol A (Deoxyfluorination): Palladium-catalyzed conversion of the phenol to an aryl fluoride via a triflate intermediate.[1] This is the preferred route for synthesizing dichlorofluorobenzenes (bioisosteres of trichlorobenzenes).[1]

  • Protocol B (C–H Fluorination): Lewis Acid-catalyzed electrophilic fluorination using Selectfluor®. This is the preferred route for synthesizing fluorinated dichlorophenols (retaining the H-bond donor capability).[1]

Decision Matrix: Pathway Selection

FluorinationStrategy Start Starting Material: 2,4-Dichlorophenol (DCP) Decision Target Structure? Start->Decision RouteA Target: Aryl Fluoride (OH replaced by F) Decision->RouteA Bioisostere Scan RouteB Target: Fluorophenol (F added to ring, OH kept) Decision->RouteB Metabolic Blocking MethodA Protocol A: Pd-Catalyzed Deoxyfluorination (via Triflate) RouteA->MethodA MethodB Protocol B: Lewis Acid-Cat. Electrophilic Fluorination (Selectfluor) RouteB->MethodB

Figure 1: Strategic decision tree for selecting the appropriate fluorination protocol based on the target pharmacophore.

Protocol A: Pd-Catalyzed Deoxyfluorination (The Buchwald-Ritter Approach)

Objective: Conversion of 2,4-Dichlorophenol to 1-Fluoro-2,4-dichlorobenzene.[1] Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition of an aryl triflate, ligand exchange with fluoride, and reductive elimination.

The Challenge & Solution

Direct displacement of phenols by fluoride is thermodynamically difficult due to the strength of the C–O bond. The most robust catalytic solution involves activating the phenol as a triflate (OTf), followed by Palladium-catalyzed fluorination.

  • Critical Factor: Reductive elimination of the C–F bond is the rate-limiting step and is notoriously difficult.

  • The Solution: Use of bulky, biaryl monophosphine ligands (e.g., tBuBrettPhos or AlPhos ) which destabilize the Pd(II) intermediate, forcing reductive elimination [1, 2].

Reagents & Materials
ComponentSpecificationRole
Substrate 2,4-Dichlorophenyl trifluoromethanesulfonateActivated intermediate (prepared from DCP)
Catalyst Precursor [(cinnamyl)PdCl]₂ or [(AlPhos)Pd]₂[1]•CODPd Source
Ligand tBuBrettPhos or AlPhos Promotes C-F reductive elimination
Fluorine Source CsF (Cesium Fluoride)Nucleophilic Fluorine source
Solvent Toluene or Cyclohexane (Anhydrous)Non-polar solvent prevents H-bonding interference
Additives 3-chloropyridine (if using tBuBrettPhos)Stabilizes Pd(0) species
Experimental Workflow
Step 1: Activation (Triflation)

Note: This step is stoichiometric but essential for the catalytic step.

  • Dissolve 2,4-dichlorophenol (1.0 equiv) in DCM at 0°C.

  • Add Pyridine (2.0 equiv) followed by Triflic Anhydride (Tf₂O, 1.2 equiv) dropwise.[1]

  • Stir for 2 hours. Wash with 1M HCl, dry over MgSO₄, and concentrate.

  • QC Check: ¹⁹F NMR should show a singlet around -73 ppm (Ar-OTf).[1]

Step 2: Catalytic Fluorination

Conditions based on Buchwald et al. [2]

  • CsF Preparation (CRITICAL):

    • Place CsF in a reaction vial.

    • Flame-dry under vacuum (0.1 mmHg) with vigorous stirring for 5 minutes. Cool under Argon. Failure to dry CsF results in hydrolysis of the triflate back to the phenol.

  • Glovebox Assembly (Recommended):

    • To the vial containing dry CsF (2.0 equiv), add:

      • [(cinnamyl)PdCl]₂ (2.5 mol%)[1]

      • tBuBrettPhos (7.5 mol%)[1]

      • 2,4-Dichlorophenyl triflate (1.0 equiv)[1][2]

  • Solvent Addition:

    • Add anhydrous Toluene (0.2 M concentration relative to substrate).[1]

  • Reaction:

    • Seal the vial with a PTFE-lined cap.[1]

    • Heat to 110°C for 12–18 hours.

  • Workup:

    • Cool to room temperature.[1][3] Filter through a pad of Celite/Silica.[1]

    • Analyze by GC-MS or ¹⁹F NMR (using fluorobenzene as internal standard).[1]

Mechanistic Pathway (Graphviz)[1]

PdCycle Pd0 L-Pd(0) PdII_OTf L-Pd(II)(Ar)(OTf) Pd0->PdII_OTf Ar-OTf OxAdd Oxidative Addition (Ar-OTf) PdII_F L-Pd(II)(Ar)(F) PdII_OTf->PdII_F CsF / -CsOTf LigEx Ligand Exchange (CsF) Product Ar-F + L-Pd(0) PdII_F->Product RedElim Reductive Elimination (Rate Limiting) Product->Pd0 Regeneration

Figure 2: The catalytic cycle for Pd-catalyzed fluorination of aryl triflates. The bulky ligand L is crucial for the final reductive elimination step.

Protocol B: Lewis Acid-Catalyzed C–H Fluorination

Objective: Synthesis of 2,4-dichloro-6-fluorophenol. Mechanism: Electrophilic aromatic substitution (S_EAr) mediated by a cationic N–F reagent activated by a Lewis Acid.[1]

The Challenge & Solution

Dichlorophenols are electron-deficient compared to phenol, making them sluggish to react with standard electrophilic sources.[1] However, the hydroxyl group is a strong ortho/para director.

  • Selectivity: Fluorination will occur ortho to the OH (the para position is blocked by Cl).[1]

  • Catalysis: While Selectfluor® can react alone, the addition of a Lewis Acid (e.g., ZnBr₂ or Ti(OiPr)₄) catalyzes the transfer of

    
     and improves yield [3].
    
Reagents & Materials
ComponentSpecificationRole
Substrate 2,4-DichlorophenolSubstrate
Reagent Selectfluor® (F-TEDA-BF₄)Electrophilic Fluorine Source
Catalyst ZnBr₂ (Zinc Bromide) or Ti(OiPr)₄Lewis Acid Catalyst (5-10 mol%)
Solvent Acetonitrile (MeCN)Polar aprotic solvent (solubilizes Selectfluor)
Temperature 60°C - 80°CThermal activation
Experimental Workflow
  • Setup:

    • In a round-bottom flask equipped with a condenser, dissolve 2,4-dichlorophenol (1.0 equiv) in MeCN (0.1 M).

  • Catalyst Addition:

    • Add ZnBr₂ (10 mol%).[1] Stir for 10 minutes to allow coordination to the phenol oxygen (enhancing ortho selectivity).

  • Fluorination:

    • Add Selectfluor® (1.1 equiv) in one portion.[1]

  • Reaction:

    • Heat to 60°C under N₂ atmosphere for 6–12 hours.

    • Monitor: TLC will show the appearance of a slightly more polar spot (fluorophenol).[1]

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[1]

    • Extract with Ethyl Acetate (x3).[1]

    • Wash organic layer with brine, dry over Na₂SO₄.[1]

  • Purification:

    • Silica gel chromatography.[1] Note: Fluorinated phenols can be volatile; avoid high-vacuum drying for extended periods.[1]

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Protocol A: Hydrolysis of Triflate (Phenol recovery)Wet CsF or SolventRe-dry CsF at 300°C under vacuum.[1] Use fresh anhydrous toluene.[1]
Protocol A: Low ConversionCatalyst poisoning / OxidationEnsure strict anaerobic conditions (Glovebox or rigorous Schlenk line).[1]
Protocol B: Polychlorination/byproductsRadical side reactionsAdd a radical scavenger (e.g., BHT) if radical fluorination is suspected (though rare with Selectfluor/ZnBr₂).[1]
Protocol B: Low RegioselectivityTemperature too highLower temperature to 40°C and extend reaction time.[1]
Safety Data (HSE)
  • Selectfluor: Strong oxidant.[1] Do not mix with reducing agents.[1]

  • Dichlorophenols: Toxic by ingestion and skin contact.[1] Potential endocrine disruptors.[1]

  • HF Generation: While these protocols avoid HF gas, acidic workups of fluorinated byproducts can generate trace HF. Use calcium gluconate gel in case of exposure.[1]

References

  • Watson, D. A., et al. (2009).[1] Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides.[1] Science, 325(5948), 1661–1664. [1]

  • Sather, A. C., et al. (2015).[1][4][5] A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides.[1][4] Journal of the American Chemical Society, 137(42), 13433–13438. [1]

  • Stavber, S., et al. (2005).[1] Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organofluorine Chemistry.[1] Molecules, 10(2), 406-416.[1] [1]

  • Fier, P. S., & Hartwig, J. F. (2013).[1] Copper-mediated fluorination of arylboronate esters. Science, 342(6161), 956-960.[1] [1]

  • Fujiwara, T., & Ritter, T. (2011).[1] Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(39), 11466–11469.

Sources

Application Note: Advanced Protocols for the Incorporation of 2,3-Dichloro-4-fluorophenol in Benzoylurea Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols

Introduction & Mechanistic Rationale

Benzoylureas (BPUs) represent a highly successful class of insect growth regulators (IGRs) that disrupt the arthropod molting process. Unlike traditional neurotoxic insecticides, BPUs act by directly inhibiting Chitin Synthase 1 (CHS1) , a critical enzyme responsible for the polymerization of UDP-N-acetylglucosamine into chitin[1]. This targeted mechanism of action provides exceptional selectivity, resulting in low mammalian toxicity and minimal impact on non-target vertebrate species.

The structural optimization of BPUs heavily relies on the substitution patterns of the terminal aniline-derived aryl ring. Incorporating 2,3-Dichloro-4-fluorophenol as a building block into the diphenyl ether moiety of a BPU scaffold offers profound pharmacokinetic and pharmacodynamic advantages:

  • Enhanced Lipophilicity: The polyhalogenated profile increases penetration through the lipophilic insect cuticle.

  • Metabolic Stability: The specific placement of chlorine and fluorine atoms blocks primary sites of oxidative metabolism mediated by insect Cytochrome P450 enzymes, mitigating metabolic resistance.

  • Target Affinity: The electron-withdrawing nature of the halogens increases the acidity of the adjacent urea protons, strengthening hydrogen-bond interactions within the CHS1 binding pocket[1].

This application note details a self-validating, three-step synthetic workflow to incorporate 2,3-dichloro-4-fluorophenol into a novel BPU active pharmaceutical ingredient (API).

Pathway Visualization

The following diagram illustrates the synthetic workflow from the halogenated phenol starting material to the final active BPU, along with its downstream biological target.

SynthesisWorkflow SM1 2,3-Dichloro-4-fluorophenol + 3-Chloro-4-fluoronitrobenzene Step1 Step 1: SNAr Etherification (K2CO3, DMF, 100°C) SM1->Step1 Int1 Diaryl Ether Intermediate (Nitro Derivative) Step1->Int1 Step2 Step 2: Chemoselective Reduction (Fe powder, AcOH, 80°C) Int1->Step2 Int2 Aniline Intermediate Step2->Int2 Step3 Step 3: Urea Condensation (+ 2,6-Difluorobenzoyl Isocyanate) Int2->Step3 Product Novel Benzoylurea Insecticide (Active API) Step3->Product Target Inhibition of Chitin Synthase 1 (CHS1) Molting Disruption Product->Target Mode of Action

Fig 1. Synthetic workflow and biological mechanism of 2,3-Dichloro-4-fluorophenol-derived BPUs.

Experimental Protocols & Causality

The synthesis of urea derivatives typically proceeds through an isocyanate intermediate reacting with an amine[2]. To achieve this, we first must construct the complex amine (aniline) bearing our target phenol.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 3-chloro-4-(2,3-dichloro-4-fluorophenoxy)nitrobenzene.

  • Causality & Design Choice: We utilize K₂CO₃ in N,N-Dimethylformamide (DMF). DMF is a polar aprotic solvent that leaves the phenoxide nucleophile highly un-solvated and reactive. The fluorine atom on 3-chloro-4-fluoronitrobenzene acts as an excellent leaving group because its high electronegativity stabilizes the intermediate Meisenheimer complex during the SNAr addition-elimination mechanism.

  • Procedure:

    • Charge a dry, nitrogen-purged round-bottom flask with 2,3-dichloro-4-fluorophenol (1.0 eq, 10 mmol) and anhydrous K₂CO₃ (1.5 eq, 15 mmol) in 25 mL of anhydrous DMF.

    • Stir at room temperature for 30 minutes to ensure complete deprotonation (phenoxide formation).

    • Add 3-chloro-4-fluoronitrobenzene (1.05 eq, 10.5 mmol) dropwise.

    • Heat the reaction mixture to 100°C for 6 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation: Quench the reaction by pouring into 100 mL of ice water. The precipitation of a solid indicates the formation of the highly hydrophobic diaryl ether. Filter, wash with cold water, and recrystallize from ethanol to ensure >98% purity before the next step.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesize 3-chloro-4-(2,3-dichloro-4-fluorophenoxy)aniline.

  • Causality & Design Choice: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly avoided here. The substrate contains three labile C-Cl bonds and two C-F bonds; Pd/C will cause unwanted hydrodehalogenation, destroying the pharmacophore. Instead, a Béchamp reduction (Iron powder and Acetic acid) is utilized, which is entirely chemoselective for the nitro group.

  • Procedure:

    • Dissolve the nitro intermediate (1.0 eq, 8 mmol) in a mixture of Ethanol (30 mL) and glacial Acetic Acid (10 mL).

    • Heat the solution to 60°C and slowly add activated Iron powder (5.0 eq, 40 mmol) in portions to prevent thermal runaway.

    • Reflux at 80°C for 3 hours. Monitor via LC-MS for the disappearance of the nitro peak and the emergence of the corresponding aniline mass.

    • Self-Validation: Cool the mixture, filter through a Celite pad to remove iron salts, and concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with Ethyl Acetate. The organic layer must be washed with brine and dried over Na₂SO₄ to prevent water carryover, which would ruin Step 3.

Step 3: Benzoylurea Condensation

Objective: Synthesize the final API, N-[3-chloro-4-(2,3-dichloro-4-fluorophenoxy)phenyl]-N'-(2,6-difluorobenzoyl)urea.

  • Causality & Design Choice: Benzoyl isocyanates are highly electrophilic and extremely sensitive to moisture[3]. Even trace water will hydrolyze the isocyanate into 2,6-difluorobenzamide, a useless byproduct. Therefore, the reaction is conducted in strictly anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)[4]. The reaction is self-catalyzing, driven by the strong nucleophilicity of the aniline nitrogen attacking the isocyanate carbon.

  • Procedure:

    • In a flame-dried flask under argon, dissolve the aniline intermediate (1.0 eq, 5 mmol) in 15 mL of anhydrous 1,2-dichloroethane.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add a solution of 2,6-difluorobenzoyl isocyanate (1.1 eq, 5.5 mmol) in 5 mL of anhydrous 1,2-dichloroethane dropwise over 15 minutes[4].

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation: The product will typically precipitate directly out of the halogenated solvent as a white crystalline solid due to the rigid, planar hydrogen-bonding network of the urea core. Filter the solid and wash with cold Dichloromethane (DCM) to remove any unreacted aniline or benzamide byproduct.

Quantitative Data Presentation

The table below summarizes the expected quantitative metrics, yields, and analytical validation markers for each step of the optimized protocol.

Synthesis StepTarget Intermediate / ProductYield (%)Purity (HPLC)Key Analytical Marker (LC-MS / NMR)
Step 1 Diaryl Ether (Nitro)88%> 98.5%LC-MS: [M-H]⁻ m/z 334.9 ¹H NMR: Disappearance of phenol -OH peak (~10 ppm).
Step 2 Aniline Intermediate92%> 99.0%LC-MS:[M+H]⁺ m/z 306.0 ¹H NMR: Appearance of broad -NH₂ singlet at ~5.2 ppm.
Step 3 Final Benzoylurea API85%> 99.5%LC-MS:[M+H]⁺ m/z 489.0 ¹H NMR: Two distinct urea -NH singlets at ~10.8 and ~11.9 ppm[4].

References

  • Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis | PNAS, pnas.org,[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC, nih.gov,[Link]

  • Aryl benzoyl urea derivative and pesticidal composition comprising the same - Justia Patents, justia.com, [Link]

Sources

Application Notes and Protocols for the Synthesis of 2,3-Dichloro-4-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Dichlorofluorinated Phenolic Scaffolds

2,3-Dichloro-4-fluorophenol and its derivatives represent a class of halogenated aromatic compounds with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. The specific arrangement of chlorine and fluorine atoms on the phenol ring imparts unique electronic and lipophilic properties, which can profoundly influence a molecule's biological activity and material characteristics. For instance, halophenols are key components in many pharmaceuticals[1]. The precise control over the substitution pattern is paramount for structure-activity relationship (SAR) studies and the development of novel compounds with enhanced efficacy and targeted properties.

This technical guide provides an in-depth overview of the synthetic strategies and detailed protocols for the preparation of 2,3-dichloro-4-fluorophenol and related derivatives. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable foundation for their synthetic endeavors.

Strategic Approaches to the Synthesis of Dichlorofluorophenol Derivatives

The synthesis of dichlorofluorophenol derivatives can be approached through several strategic pathways, primarily centered around electrophilic aromatic substitution and the functionalization of pre-halogenated precursors. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the phenolic ring.

Strategy 1: Direct Electrophilic Chlorination of Fluorophenol Precursors

One of the most direct routes to dichlorofluorophenols involves the sequential electrophilic chlorination of a suitable fluorophenol starting material. The hydroxyl group of the phenol is a potent activating group, directing electrophiles to the ortho and para positions. Careful control of reaction conditions is crucial to achieve the desired dichlorinated product and minimize the formation of isomeric byproducts.

A key transformation in this category is the synthesis of 2,3-dichloro-4-fluorophenol from 3-chloro-4-fluorophenol. This method highlights the use of a moderately reactive electrophilic chlorinating agent to control the regioselectivity of the second chlorination.

This protocol details the synthesis of 2,3-dichloro-4-fluorophenol from 3-chloro-4-fluorophenol using N-chlorosuccinimide (NCS) as the chlorinating agent and trifluoroacetic acid (TFA) as a catalyst.[2]

Materials:

  • 3-Chloro-4-fluorophenol

  • N-chlorosuccinimide (NCS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Isohexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-4-fluorophenol (1.0 eq) in acetonitrile.

  • Add trifluoroacetic acid to the solution.

  • To the stirred solution, add N-chlorosuccinimide (1.0 eq).

  • Stir the reaction mixture at ambient temperature for 72 hours.

  • After 3 days, remove the volatile components in vacuo using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel.

  • Elute the column with a mixture of ethyl acetate and isohexane (e.g., 1:19 v/v) to separate the desired 2,3-dichloro-4-fluorophenol from the 3,6-dichloro-4-fluorophenol isomer and any unreacted starting material.[2]

Causality Behind Experimental Choices:

  • N-chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent because it is a solid, easy to handle, and provides a controlled release of electrophilic chlorine, which helps in preventing over-chlorination.

  • Trifluoroacetic acid (TFA): The strong acidic environment provided by TFA protonates NCS, increasing its electrophilicity and facilitating the chlorination of the moderately deactivated aromatic ring.

  • Acetonitrile: This polar aprotic solvent is suitable for dissolving the reactants and facilitating the ionic reaction mechanism.

  • Column Chromatography: The formation of isomeric products is common in electrophilic aromatic substitutions. Column chromatography is an essential purification step to isolate the desired 2,3-dichloro-4-fluorophenol isomer.[2]

Data Summary:

Starting MaterialChlorinating AgentCatalystSolventReaction TimeTemperatureProduct(s)Yield
3-Chloro-4-fluorophenolN-chlorosuccinimideTrifluoroacetic acidAcetonitrile72 h20°C2,3-dichloro-4-fluorophenol25%
3,6-dichloro-4-fluorophenol42%

Table 1: Summary of reaction conditions and yields for the synthesis of 2,3-dichloro-4-fluorophenol.[2]

Strategy 2: The Sandmeyer Reaction for Versatile Halogen Introduction

The overall transformation involves two key steps:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

  • Displacement: The diazonium group is then displaced by a chloride ion, typically from a copper(I) chloride catalyst.[4][5]

Sandmeyer_Workflow AminoFluorophenol Amino-chloro-fluorophenol (Starting Material) DiazoniumSalt Aryl Diazonium Salt Intermediate AminoFluorophenol->DiazoniumSalt 1. NaNO₂, HCl (Diazotization) Dichlorofluorophenol Dichloro-fluorophenol (Product) DiazoniumSalt->Dichlorofluorophenol 2. CuCl (Sandmeyer Reaction)

Caption: Conceptual workflow of the Sandmeyer reaction for dichlorofluorophenol synthesis.

This approach offers the flexibility to synthesize various isomers of dichlorofluorophenols, provided the corresponding amino-chloro-fluorophenol precursors are accessible.

Strategy 3: Building Complexity - Further Functionalization of Dichlorofluorophenol Scaffolds

Once the core 2,3-dichloro-4-fluorophenol scaffold is synthesized, it can be further elaborated to create a diverse library of derivatives. The phenolic hydroxyl group and the aromatic ring itself serve as handles for subsequent chemical modifications.

An example of such a modification is the introduction of an allyl group, followed by a Claisen rearrangement to introduce a substituent at the C6 position.

This multi-step synthesis demonstrates the derivatization of a dichlorofluorophenol core.[6]

Part A: O-Alkylation

  • A mixture of 2,3-dichloro-4-(2-fluorobenzoyl)phenol, potassium carbonate (K₂CO₃), and allyl bromide in 2-butanone is heated at reflux for 4 hours.

  • After cooling, the solvent is partially evaporated, and the residue is partitioned between methylene chloride and aqueous sodium chloride.

  • The organic layer is dried and evaporated to yield the intermediate propenyl ether.

Part B: Claisen Rearrangement

  • The propenyl ether is dissolved in an equal volume of diphenyl ether and heated at 250°C for 3.5 hours.

  • The cooled reaction mixture is diluted with hexane and washed several times with 1N aqueous potassium hydroxide (KOH).

  • The combined aqueous washes are acidified with 6N hydrochloric acid (HCl), and the resulting mixture is extracted with methylene chloride.

  • The methylene chloride solution is dried and evaporated. Trituration with hexane yields the solid product, 2,3-dichloro-6-propenyl-4-(2-fluorobenzoyl)phenol.[6]

Rationale for Procedural Steps:

  • O-Alkylation: The phenolic proton is acidic and is readily deprotonated by the base (K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace the bromide from allyl bromide in an Sₙ2 reaction.

  • Claisen Rearrangement: This is a[7][7]-sigmatropic rearrangement where the allyl phenyl ether thermally rearranges to form an ortho-allylphenol. The high temperature is necessary to overcome the activation energy for this concerted pericyclic reaction.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_strategy1 Strategy 1: Direct Chlorination cluster_strategy2 Strategy 2: Sandmeyer Reaction cluster_strategy3 Strategy 3: Further Functionalization A1 3-Chloro-4-fluorophenol B1 2,3-Dichloro-4-fluorophenol A1->B1 NCS, TFA, CH₃CN A2 Amino-chloro-fluorophenol B2 Aryl Diazonium Salt A2->B2 NaNO₂, HCl C2 Dichloro-fluorophenol B2->C2 CuCl A3 Dichlorofluorophenol Derivative B3 O-Allyl Ether A3->B3 Allyl Bromide, K₂CO₃ C3 Rearranged Product B3->C3 Heat (Claisen Rearrangement)

Caption: Overview of synthetic strategies for 2,3-dichloro-4-fluorophenol and its derivatives.

Conclusion and Future Perspectives

The synthetic protocols detailed in this application note provide a robust framework for the preparation of 2,3-dichloro-4-fluorophenol and its derivatives. The direct chlorination of fluorophenol precursors offers a straightforward approach, while the Sandmeyer reaction provides a versatile alternative for accessing a wider range of isomers. Furthermore, the core dichlorofluorophenol scaffold can be readily functionalized to generate novel molecules with tailored properties. As the demand for complex halogenated aromatics continues to grow in various scientific disciplines, the development of efficient, selective, and scalable synthetic methodologies will remain an area of active research.

References

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5019657A - Process for the preparation of halophenols.
  • PrepChem.com. (n.d.). Synthesis of 2,3-Dichloro-6-propenyl-4-(2-fluorobenzoyl)phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4210766A - Process for producing 2-halo-4-bromophenols.
  • Wikipedia. (2024). Electrophilic halogenation. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Rega, N., et al. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. PMC. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples. Retrieved from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.
  • Singh, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

Sources

Application Note: Advanced Etherification Protocols for 2,3-Dichloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the etherification of 2,3-Dichloro-4-fluorophenol (DCP) , a critical intermediate in the synthesis of benzoylurea insecticides (e.g., Lufenuron).[1]

The functionalization of DCP presents a unique "Steric-Electronic Paradox" that often leads to low yields in standard protocols:

  • Electronic Activation (Acidity): The electron-withdrawing halogens (2,3-Cl and 4-F) significantly increase the acidity of the phenolic hydroxyl (

    
    ) compared to unsubstituted phenol (
    
    
    
    ).[1] This makes the phenoxide easy to generate but reduces its nucleophilicity.
  • Steric Hindrance: The chlorine atom at the ortho (2-position) creates a steric blockade, impeding the approach of bulky electrophiles.

  • 
     Liability:  The 4-position fluorine is activated by the adjacent chlorines. Under harsh basic conditions (e.g., NaH, high heat), the phenoxide of one molecule may attack the aromatic ring of another, displacing fluoride (Nucleophilic Aromatic Substitution), leading to polymerization or biaryl ether byproducts.
    
Strategic Decision Matrix

The choice of protocol depends entirely on the electrophile class.

DecisionMatrix Start Target Ether Structure Simple Primary Alkyl/Benzyl (e.g., Methyl, Benzyl) Start->Simple Fluoro Perfluoroalkyl (e.g., Hexafluoropropyl) Start->Fluoro Sensitive Secondary/Tertiary or Chiral Alcohols Start->Sensitive MethodA Protocol A: Modified Williamson (K2CO3 / DMF) Simple->MethodA High Yield MethodB Protocol B: Fluoroalkylation (Gas Addition / KOH) Fluoro->MethodB Industrial Std MethodC Protocol C: Mitsunobu Reaction (DIAD / PPh3) Sensitive->MethodC Stereo Retention

Figure 1: Strategic selection of etherification method based on target electrophile.[1]

Critical Mechanistic Pathways[1]

Understanding the competition between the desired


 attack and the undesired 

side reaction is vital.

Mechanism Phenol 2,3-Dichloro-4-fluorophenol Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (B:) Base->Phenoxide RX Path A: Alkyl Halide (R-X) (Desired) Phenoxide->RX Self Path B: Self-Reaction (Undesired Side Rxn) Phenoxide->Self High Temp / Strong Base Ether Target Ether Product RX->Ether SN2 Attack Biaryl Biaryl Ether Byproduct (via SNAr on 4-F) Self->Biaryl F- Displacement

Figure 2: Mechanistic competition.[1] Path B is suppressed by using mild carbonate bases and keeping temperatures <80°C.[1]

Protocol A: Modified Williamson Synthesis (General Purpose)

Application: Synthesis of methyl, ethyl, or benzyl ethers.[1][2] Rationale: Uses Potassium Carbonate (


) rather than Sodium Hydride (NaH). The carbonate is strong enough to deprotonate the acidic phenol but too weak to promote rapid 

side reactions.
Reagents & Equipment[1][3][4][5][6]
  • Substrate: 2,3-Dichloro-4-fluorophenol (1.0 eq)

  • Electrophile: Alkyl Bromide or Iodide (1.2 eq)

  • Base: Anhydrous

    
     (2.0 eq, finely ground)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1] Note: Acetone is often too low-boiling to overcome the steric barrier.[1]

  • Catalyst: Potassium Iodide (KI, 0.1 eq) - Critical for alkyl chlorides or bromides.[1]

Step-by-Step Methodology
  • Preparation:

    • Dry the

      
       in an oven at 120°C for 4 hours prior to use. Water acts as a competitive nucleophile and solvates the anion, reducing reactivity.
      
    • Dissolve 2,3-Dichloro-4-fluorophenol (10 mmol, 1.81 g) in anhydrous DMF (20 mL) under Nitrogen atmosphere.

  • Deprotonation:

    • Add the ground

      
       (20 mmol, 2.76 g) to the stirring solution.
      
    • Stir at Room Temperature for 30 minutes . The solution will likely turn yellow/orange, indicating phenoxide formation.

  • Alkylation:

    • Add the Alkyl Halide (12 mmol) dropwise.

    • If using a chloride or bromide: Add KI (1 mmol, 166 mg).

    • Heat the mixture to 60°C .

    • Warning: Do not exceed 90°C. Higher temperatures trigger the displacement of the 4-Fluorine.

  • Monitoring (Self-Validation):

    • Check TLC (Hexane/EtOAc 8:1) every hour.

    • Endpoint: Disappearance of the phenol spot (

      
      ).[1]
      
    • QC Check: If a new spot appears below the product but above the start, it may be the

      
       dimer.
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with 1M NaOH (2 x 20 mL) to remove unreacted phenol (critical for purity).

    • Wash with Brine, dry over

      
      , and concentrate.[1]
      

Protocol B: Fluoroalkylation (Lufenuron Intermediate Synthesis)

Application: Synthesis of 1-(2,3-dichloro-4-fluorophenoxy)-1,1,2,3,3,3-hexafluoropropane.[1] Rationale: This reaction involves the nucleophilic addition of the phenol across the double bond of Hexafluoropropene (HFP) . This is the industrial standard for Lufenuron synthesis.

Reagents & Equipment[1][3][4][5][6]
  • Substrate: 2,3-Dichloro-4-fluorophenol.[1][3]

  • Reagent: Hexafluoropropene (Gas).

  • Base: KOH (pellets) or 50% NaOH.

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF.

  • Equipment: Autoclave or pressure-rated glass reactor (low pressure).

Step-by-Step Methodology
  • Reactor Loading:

    • Charge the reactor with DMSO (5 volumes relative to phenol).

    • Add 2,3-Dichloro-4-fluorophenol (1.0 eq).[1]

    • Add KOH pellets (0.2 eq - Catalytic amount is often sufficient as the intermediate alkoxide regenerates the base, but stoichiometric (1.1 eq) is faster).

  • Gas Addition:

    • Purge the reactor with Nitrogen.

    • Heat to 40–50°C .

    • Introduce Hexafluoropropene gas slowly, maintaining a pressure of 0.5 – 1.5 bar .

    • Exotherm Alert: The reaction is exothermic. Control the gas feed rate to keep internal temp <60°C.

  • Reaction Phase:

    • Stir vigorously. The phenoxide attacks the

      
       end of the alkene.
      
    • Continue gas feed until pressure stabilizes (indicating no further consumption).

  • Workup:

    • Vent excess gas (scrubber required).

    • Dilute with water. The perfluorinated ether is extremely lipophilic and will separate as a heavy oil at the bottom.

    • Separate the organic layer.[4]

    • Distillation is usually required for high purity.

QC & Data Interpretation

Expected Yields & Properties[1][2][4][5][7][8]
ParameterProtocol A (Alkyl Halides)Protocol B (Fluoroalkylation)
Typical Yield 85 - 95%90 - 98%
Limiting Factor Steric Hindrance (2-Cl)Gas Mass Transfer
Major Impurity Unreacted PhenolDimer (

)
Appearance White/Off-white solidColorless Oil
Analytical Validation (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: Water (0.1%

    
    ) / B: Acetonitrile.
    
  • Gradient: 50% B to 90% B over 15 mins.

  • Detection: UV @ 220 nm (Phenol absorption) and 254 nm.

  • Retention Order:

    • 2,3-Dichloro-4-fluorophenol (Polar, elutes first).[1]

    • 
       Dimer (Mid-elution).
      
    • Ether Product (Non-polar, elutes last).

References

  • Lufenuron Synthesis Overview. BenchChem Technical Guides. "The Discovery, Synthesis, and Mechanism of Lufenuron." Accessed 2025.[4] 5[1][6][7]

  • Williamson Ether Synthesis Mechanisms. Master Organic Chemistry. "The Williamson Ether Synthesis Proceeds Through an SN2 Mechanism."[7][8][9][10] 8

  • Nucleophilic Arom

    
    ). Chemistry LibreTexts. "15.4: Nucleophilic Aromatic Substitution." Explains the activation of aryl fluorides by ortho-halogens. 11
    
  • Physical Properties of Lufenuron Intermediates. FAO Specifications and Evaluations for Agricultural Pesticides. "Lufenuron - FAO Knowledge Repository."[1] 1

Sources

industrial scale-up methods for 2,3-Dichloro-4-fluorophenol manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Industrial Scale-Up and Isomer Resolution of 2,3-Dichloro-4-fluorophenol

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Application: Precursor synthesis for monoamine reuptake inhibitors (e.g., 9-azabicyclo[3.3.1]nonane derivatives)[1][2].

Mechanistic Rationale and Route Selection

2,3-Dichloro-4-fluorophenol is a critical halogenated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of neurotherapeutics targeting monoamine reuptake[1][3].

The primary synthetic challenge lies in the regioselective chlorination of the aromatic ring. While diazotization of corresponding anilines offers one pathway[3], the direct electrophilic halogenation of 3-chloro-4-fluorophenol using N-chlorosuccinimide (NCS) is highly scalable[2].

Causality in Reagent Selection:

  • Electrophile Generation: NCS is utilized instead of elemental chlorine gas (

    
    ) to prevent over-chlorination and mitigate the severe safety hazards associated with toxic gas handling at scale.
    
  • Acid Catalysis: Trifluoroacetic acid (TFA) is employed as a catalyst. The strong acidity of TFA protonates the succinimide carbonyl, significantly enhancing the electrophilicity of the N-Cl bond.

  • Regioselectivity: The hydroxyl group is a strong activating, ortho/para-directing group. The existing fluorine and chlorine atoms also exert directing effects. The steric bulk of the NCS complex and the electronic landscape of the ring result in a split pathway, yielding a mixture of 3,6-dichloro-4-fluorophenol (major, kinetically favored at the less sterically hindered position) and 2,3-dichloro-4-fluorophenol (minor)[2].

Process Optimization Data

Literature protocols often utilize massive excesses of TFA (e.g., volumetric ratios exceeding 100:1 relative to the substrate) and extended reaction times (72 hours)[2][4]. For industrial viability, the process must be intensified to reduce solvent waste (E-factor) and cycle time.

Table 1: Scale-Up Optimization of Chlorination Parameters

Parameter SetSubstrate Conc.NCS (eq)TFA (eq)Temp (°C)Time (h)Yield: 2,3-IsomerYield: 3,6-Isomer
Literature (Lab) [2]0.13 M1.0>100207225%42%
Pilot Trial 1 0.50 M1.052.0252422%45%
Optimized Industrial 1.00 M1.100.5*40828%48%

*Optimization note: Transitioning from TFA as a co-solvent to a catalytic additive (0.5 eq) combined with a moderate temperature increase (40°C) maintains the electrophilic activation while reducing corrosive waste streams.

Industrial Workflow and Isomer Resolution

G Start 3-Chloro-4-fluorophenol + MeCN + TFA (0.5 eq) Rxn Electrophilic Chlorination (NCS Addition, 40°C) Start->Rxn IPC IPC: HPLC Monitoring (Target >98% Conversion) Rxn->IPC IPC->Rxn Fail (Add NCS) Quench Aqueous Quench & Extraction (Removal of Succinimide) IPC->Quench Pass Purification SMB Chromatography (Continuous Isomer Resolution) Quench->Purification Product1 2,3-Dichloro-4-fluorophenol (Target API Precursor) Purification->Product1 Product2 3,6-Dichloro-4-fluorophenol (Byproduct Stream) Purification->Product2

Caption: Industrial workflow for the synthesis and continuous SMB chromatographic resolution of 2,3-Dichloro-4-fluorophenol.

Validated Scale-Up Protocol (50 kg Scale)

This protocol is designed as a self-validating system. Progression to subsequent steps is strictly gated by In-Process Control (IPC) analytical criteria.

Equipment: 500 L Glass-lined reactor (GLR) equipped with a reflux condenser, dual-impeller agitator, and programmable logic controller (PLC) for thermal management.

Step 1: Reactor Charging

  • Purge the GLR with

    
     for 15 minutes to ensure an inert atmosphere.
    
  • Charge 50.0 kg (341 mol) of 3-chloro-4-fluorophenol into the reactor.

  • Charge 150 L of anhydrous Acetonitrile (MeCN). Initiate agitation at 120 RPM.

  • Causality Check: Ensure moisture content of the solution is <0.1% via Karl Fischer titration. Excess water will hydrolyze the activated NCS intermediate, depressing yields.

  • Carefully charge 19.4 kg (170 mol, 0.5 eq) of Trifluoroacetic acid (TFA).

Step 2: Electrophilic Chlorination

  • Adjust the reactor jacket temperature to maintain the internal batch at 40°C (± 2°C).

  • Charge 50.1 kg (375 mol, 1.1 eq) of N-chlorosuccinimide (NCS) in 5 equal portions over 2 hours.

  • Self-Validation (Thermal): Monitor the exotherm. The addition rate must be dynamically controlled by the PLC to prevent the internal temperature from exceeding 45°C.

Step 3: In-Process Control (IPC) Monitoring

  • After 8 hours of stirring at 40°C, pull a 5 mL sample for HPLC analysis (Method: C18 column, Gradient MeCN/Water with 0.1% Formic Acid, UV 254 nm).

  • IPC Gate: The reaction is deemed complete when the unreacted 3-chloro-4-fluorophenol is ≤ 2.0% by Area Normalization. If >2.0%, add an additional 0.05 eq of NCS and stir for 2 hours before re-sampling.

Step 4: Workup and Succinimide Removal

  • Cool the batch to 10°C.

  • Quench the reaction by adding 200 L of cold water. This forces the precipitation of the bulk of the succinimide byproduct.

  • Filter the batch through a Nutsche filter to remove solid succinimide.

  • Extract the filtrate with Isopropyl Acetate (IPAc) (2 x 100 L).

  • Wash the combined organic layers with 5% aqueous sodium bisulfite (to quench residual active chlorine) followed by brine.

  • Concentrate the organic layer under vacuum (50 mbar, 40°C) to yield the crude isomer mixture as a dense oil.

Step 5: Isomer Resolution via SMB Standard silica gel chromatography[2] is unviable at the 50 kg scale. The crude mixture is subjected to Simulated Moving Bed (SMB) chromatography.

  • Stationary Phase: Chiralpak or customized reverse-phase resin optimized for halogenated aromatics.

  • Mobile Phase: Heptane/Ethyl Acetate gradient.

  • Output: The continuous system resolves the extract into the target 2,3-dichloro-4-fluorophenol (Raffinate stream) and the 3,6-dichloro-4-fluorophenol byproduct (Extract stream).

References

1.[1] Vertex Pharmaceuticals Inc. (2006). EP1934212A1 - 9-azabicyclo[3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. Google Patents. Retrieved from 2.[3] Vertex Pharmaceuticals Inc. (2006). United States Patent for 9-azabicyclo[3.3.1]nonane derivatives. Googleapis. Retrieved from 3.[2] Vertex Pharmaceuticals Inc. (2011). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Google Patents. Retrieved from 4.[4] Smolecule. (2024). Buy 4,5-Dichloro-2-fluorophenol. Smolecule Catalog. Retrieved from

Sources

Application Note: Solvent Selection and Optimization for 2,3-Dichloro-4-fluorophenol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dichloro-4-fluorophenol is a highly valuable polyhalogenated pharmacophore utilized in the synthesis of advanced therapeutics, including monoamine reuptake inhibitors[1]. Due to the strong inductive electron-withdrawing (-I) effects of the chlorine and fluorine substituents, the phenolic hydroxyl group exhibits increased acidity compared to unfunctionalized phenol, while the resulting phenolate anion suffers from reduced nucleophilicity. Consequently, precise solvent selection is not merely a matter of solubility—it is the primary thermodynamic and kinetic driver that dictates reaction pathway selectivity (e.g., O-alkylation vs. C-alkylation vs. electrophilic aromatic substitution). This application note provides a mechanistic guide and self-validating protocols for optimizing 2,3-dichloro-4-fluorophenol reactions.

Mechanistic Causality: The Role of Solvents in Phenolate Reactivity

When 2,3-dichloro-4-fluorophenol is exposed to basic conditions, it forms a phenolate anion. This ambient nucleophile can react at either the oxygen center (O-alkylation) or the aromatic carbon ring (C-alkylation)[2]. The solvent environment directly controls this regioselectivity:

  • Polar Aprotic Solvents (DMF, DMSO): To achieve O-alkylation (Williamson ether synthesis), solvents with high dielectric constants that lack hydrogen-bond donating capabilities are required. Solvents like DMF solvate the alkali metal cation (e.g., K⁺ from K₂CO₃) but leave the phenolate oxygen "naked" and highly reactive, lowering the activation energy for the SN2 attack on an alkyl halide and driving >95% O-selectivity[2].

  • Polar Protic Solvents (TFE, H₂O): If C-alkylation is the target, protic solvents like Trifluoroethanol (TFE) are utilized. These solvents form strong hydrogen bonds with the phenolate oxygen, sterically and electronically shielding it. This forces the electrophile to attack the less hindered, resonance-stabilized carbon centers on the aromatic ring[2].

  • Acetonitrile (MeCN): For electrophilic aromatic substitutions (e.g., further halogenation), MeCN is the solvent of choice. It is polar enough to stabilize the charged transition states of the Wheland intermediate but aprotic, preventing unwanted side reactions with halogenating agents like N-Chlorosuccinimide (NCS)[3].

Quantitative Solvent Parameters for Phenol Functionalization

The following table summarizes the physicochemical properties of standard solvents and their causal effects on 2,3-dichloro-4-fluorophenol functionalization.

SolventDielectric Constant (ε)Boiling Point (°C)H-Bond DonorPreferred Reaction PathwayTypical Regioselectivity
N,N-Dimethylformamide (DMF) 36.7153NoO-Alkylation>95% O-Alkylation
Dimethyl Sulfoxide (DMSO) 46.7189NoO-Alkylation / SNAr>95% O-Alkylation
Acetonitrile (MeCN) 37.582NoElectrophilic HalogenationN/A (Ring Substitution)
Trifluoroethanol (TFE) 26.174Yes (Strong)C-Alkylation>70% C-Alkylation
Tetrahydrofuran (THF) 7.566NoMitsunobu O-AlkylationHighly specific to reagents

Reaction Planning and Solvent Decision Matrix

SolventSelection A 2,3-Dichloro-4-fluorophenol Starting Material B1 Base Addition (e.g., K2CO3, Cs2CO3) A->B1 Deprotonation B2 Acidic/Neutral Conditions (e.g., Mitsunobu, NCS) A->B2 Direct Activation C1 Target: O-Alkylation (Etherification) B1->C1 C2 Target: C-Alkylation (Ring Substitution) B1->C2 B2->C1 Mitsunobu C3 Target: Halogenation (Electrophilic) B2->C3 D1 Polar Aprotic Solvents (DMF, DMSO) Leaves Phenolate 'Naked' C1->D1 Favors Kinetic O-Attack D4 THF / DCM Solubilizes DEAD/PPh3 C1->D4 Mitsunobu Specific D2 Polar Protic Solvents (TFE, H2O) H-Bonds to Oxygen C2->D2 Blocks O-Attack via H-Bonding D3 Acetonitrile (MeCN) Stabilizes Intermediates C3->D3 Optimal for NCS/NBS

Decision matrix for solvent selection in 2,3-Dichloro-4-fluorophenol functionalization workflows.

Validated Experimental Protocols

Protocol A: Selective O-Alkylation via Polar Aprotic Solvation

Objective: Synthesize an ether derivative of 2,3-dichloro-4-fluorophenol with strict O-regioselectivity.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 2,3-dichloro-4-fluorophenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a 0.2 M concentration relative to the phenol. Causality: Anhydrous DMF is critical; trace water will act as a hydrogen-bond donor, shielding the phenolate oxygen and increasing unwanted C-alkylation byproducts[2].

  • Deprotonation: Stir the suspension at ambient temperature for 30 minutes to ensure complete phenolate formation.

  • Alkylation: Add the desired alkyl halide (1.2 eq) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 4–6 hours. The electron-withdrawing halogens on the phenol ring reduce nucleophilicity, necessitating mild thermal activation compared to unfunctionalized phenols.

  • Workup: Cool to room temperature and quench with ice water (3x volume of DMF) to precipitate the product. Extract with Methyl tert-butyl ether (MTBE). Wash the organic layer thoroughly with water (3x) and brine (1x) to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Electrophilic Halogenation in Acetonitrile

Objective: Synthesize higher halogenated derivatives (e.g., 3,6-dichloro-4-fluorophenol) via electrophilic aromatic substitution.

  • Preparation: Dissolve 2,3-dichloro-4-fluorophenol (500 mg, 3.4 mmol) in 25 mL of high-purity Acetonitrile[3].

  • Activation: Add 500 µL of Trifluoroacetic acid (TFA), followed by the addition of N-chlorosuccinimide (NCS) (456 mg, 3.4 mmol)[3]. Causality: Acetonitrile provides the exact dielectric balance required to solubilize the NCS and stabilize the polar Wheland intermediate without reacting with the electrophile.

  • Reaction: Stir the reaction at ambient temperature for 72 hours[3].

  • Workup: Remove volatiles in vacuo. Purify the crude product by silica gel chromatography using an EtOAc:isohexane (1:19, v/v) gradient to separate the specific halogenated isomers[3].

Self-Validating In-Process Controls (IPC)

To ensure the trustworthiness of your workflow, implement the following self-validating checks during the execution of the protocols:

  • For Protocol A (O-Alkylation): Remove a 50 µL aliquot at the 2-hour mark. Quench into 100 µL of 1M HCl and extract with 200 µL EtOAc. Spot on a TLC plate (Hexanes:EtOAc 9:1). Validation: The successful O-alkylated product will exhibit a significantly higher Rf value than the starting phenol. The loss of the hydroxyl group eliminates the molecule's primary hydrogen-bond donating capability to the silica stationary phase.

  • For Protocol B (Halogenation): Monitor the reaction via LC-MS. Validation: Look for a distinct +34 Da mass shift (accounting for the addition of ³⁵Cl and loss of ¹H) in the negative electrospray ionization (ESI-) mode. The presence of multiple peaks with this mass shift indicates isomeric mixtures, prompting the need for the silica gel chromatography step detailed in the protocol[3].

References

  • PharmaXChange.info. "Phenolates- O-alkylation and C-alkylation.
  • US Patent 7,868,017 B2. "9-azabicyclo[3.3.1]nonane derivatives.
  • MDPI. "Selective O-alkylation of Phenol Using Dimethyl Ether.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3-Dichloro-4-fluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex halogenated aromatics, I frequently assist researchers and drug development professionals in overcoming rigid synthetic bottlenecks. One of the most common issues reported in our network is the poor reaction yield when synthesizing 2,3-dichloro-4-fluorophenol from 3-chloro-4-fluorophenol.

Below, you will find a comprehensive troubleshooting guide, a quantitative strategy comparison, and a field-proven, self-validating protocol designed to give you absolute control over regioselectivity.

Troubleshooting Guide & FAQs

Q: Why is my synthesis of 2,3-dichloro-4-fluorophenol using NCS and TFA stuck at a 25% yield? A: This is a classic issue of innate regioselectivity governed by steric hindrance. When you subject 3-chloro-4-fluorophenol to direct electrophilic chlorination (e.g., using N-chlorosuccinimide and trifluoroacetic acid), the hydroxyl group acts as an ortho/para director. Since the para position (C4) is blocked by fluorine, chlorination must occur at either the C2 or C6 ortho positions.

The C2 position is highly sterically hindered by the adjacent C3 chlorine. Consequently, the electrophile preferentially attacks the less hindered C6 position. Standard patent and chemical literature confirms this innate bias, yielding 3,6-dichloro-4-fluorophenol as the major product (42%) and your target 2,3-dichloro-4-fluorophenol as the minor product (25%)[1] [3].

Q: Can I modify the solvent or temperature of the NCS reaction to force chlorination at the C2 position? A: No. Lowering the temperature will only increase the kinetic preference for the less hindered C6 position, further reducing your yield. While advanced Lewis basic selenoether catalysts have been recently reported to override innate para-selectivity in some unbiased phenols by coordinating with the hydroxyl group [2], heavily biased and sterically congested substrates like 3-chloro-4-fluorophenol require a thermodynamic or directed workaround rather than simple solvent or temperature tweaks.

Q: What is the most reliable strategy to invert this regioselectivity and maximize the yield? A: I strongly recommend abandoning direct electrophilic chlorination in favor of Directed Ortho Metalation (DoM) . By converting the phenol into an O-diethylcarbamate, you install a powerful Directed Metalation Group (DMG). The C2 proton sits squarely between the DMG and the C3 chlorine. The synergistic inductive and coordinating effects of these two groups make the C2 proton highly acidic. Deprotonation with sec-butyllithium exclusively targets C2, completely bypassing the steric issues of direct chlorination and reliably pushing yields above 80%.

Quantitative Data: Strategy Comparison

Summarized below is a comparison of synthetic strategies to help you evaluate the trade-offs between operational simplicity and target yield.

Synthesis StrategyReagents & ConditionsRegioselectivity (C2 vs C6)Target Yield (2,3-Dichloro)Byproduct Yield (3,6-Dichloro)Scalability & Notes
Direct Electrophilic Chlorination NCS, TFA, Acetonitrile, 20 °C, 72hFavors C6 (Steric control)25%42%High scalability, but requires difficult chromatographic separation [1] [3].
Lewis Basic Catalysis Selenoether catalyst, NCS, CHCl3Moderately favors C2~50% (Estimated)~20%Medium scalability. Custom catalyst synthesis required [2].
Directed Ortho Metalation (DoM) 1. ClCONEt2 2. s-BuLi, TMEDA 3. C2Cl6 4. NaOH/MeOHExclusively C2 (Electronic/DMG control)>80% <5% High scalability. Requires cryogenic infrastructure (-78 °C).

Reaction Workflow & Regioselectivity Logic

SynthesisWorkflow cluster_direct Standard Electrophilic Chlorination (NCS/TFA) cluster_dom Optimized Directed Ortho Metalation (DoM) SM 3-Chloro-4-fluorophenol (Starting Material) Major 3,6-Dichloro-4-fluorophenol (Major Byproduct: 42%) SM->Major Steric preference (C6 position) Minor 2,3-Dichloro-4-fluorophenol (Target Minor: 25%) SM->Minor Steric hindrance (C2 position) Carb 1. O-Carbamate Protection (ClCONEt2) SM->Carb Overcome innate regioselectivity Lith 2. Selective C2-Lithiation (s-BuLi, TMEDA, -78°C) Carb->Lith Synergistic acidification at C2 by OCONEt2 & Cl Quench 3. Electrophilic Quench (C2Cl6) Lith->Quench Retain regiocontrol Target 2,3-Dichloro-4-fluorophenol (Target Major: >80%) Quench->Target 4. Carbamate Hydrolysis

Reaction workflow comparing direct chlorination vs. Directed Ortho Metalation for regiocontrol.

Experimental Protocol: Self-Validating DoM Synthesis

To guarantee scientific integrity, every step in this protocol includes an In-Process Control (IPC) . Do not proceed to the next phase until the IPC validates the success of the current step.

Phase 1: Carbamoylation of 3-Chloro-4-fluorophenol

Causality: Converts the electron-donating hydroxyl group into an O-diethylcarbamate. This serves a dual purpose: it protects the phenol from oxidative degradation during lithiation and acts as a strong Directed Metalation Group (DMG).

  • Dissolve 3-chloro-4-fluorophenol (1.0 eq) in anhydrous acetonitrile (0.5 M).

  • Add K2CO3 (2.0 eq) and stir for 15 minutes at room temperature to form the phenoxide.

  • Dropwise add N,N-diethylcarbamoyl chloride (1.2 eq). Heat the mixture to reflux for 4 hours.

  • IPC Validation: Analyze via TLC (Hexane/EtOAc 4:1). The starting phenol (UV active, stains with KMnO4) must be completely consumed. Quench a small aliquot in water/EtOAc; the organic layer should confirm the carbamate mass via LC-MS.

  • Cool the mixture, filter off the inorganic salts, and concentrate. Purify via a short silica plug.

Phase 2: Regioselective Lithiation and Electrophilic Quench

Causality:sec-BuLi is utilized because it is more basic and less nucleophilic than n-BuLi, preventing unwanted attack on the carbamate carbonyl. TMEDA breaks down the organolithium hexamers, drastically increasing reactivity. The -78 °C temperature is critical to prevent the anionic Fries rearrangement (unwanted migration of the carbamate to the aromatic ring).

  • Dissolve the carbamate (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere. Add TMEDA (1.1 eq).

  • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Dropwise add sec-BuLi (1.1 eq, 1.4 M in cyclohexane) over 30 minutes. Maintain the internal temperature below -70 °C. Stir for 1 hour.

  • IPC Validation (Critical): Extract a 0.5 mL aliquot via syringe and quench it with D2O. Analyze the crude aliquot by 1H-NMR. Complete disappearance of the C2 aromatic proton (flanked by the carbamate and Cl) and >95% deuterium incorporation validates successful lithiation. Do not proceed if lithiation is incomplete.

  • Dissolve hexachloroethane (C2Cl6, 1.5 eq) in anhydrous THF and add it dropwise. Causality: C2Cl6 is a mild, solid electrophilic chlorine source that avoids the over-chlorination and handling hazards associated with Cl2 gas or SO2Cl2.

  • Allow the reaction to slowly warm to room temperature overnight. Quench with saturated aqueous NH4Cl and extract with EtOAc.

Phase 3: Carbamate Cleavage

Causality: The DMG must be removed to yield the final free phenol. Basic hydrolysis is preferred over reductive cleavage (e.g., LiAlH4) to eliminate any risk of reductive dechlorination of the newly installed C2 chlorine.

  • Dissolve the crude 2,3-dichloro-4-fluorophenyl diethylcarbamate in a 1:1 mixture of MeOH and 20% aqueous NaOH.

  • Reflux for 12 hours.

  • IPC Validation: Monitor via LC-MS. The carbamate peak will disappear, replaced entirely by the highly polar target phenol.

  • Cool the mixture, acidify to pH 2 with 2M HCl, and extract with dichloromethane.

  • Concentrate the organics and recrystallize from heptane to yield pure 2,3-dichloro-4-fluorophenol.

References

  • 2,3-DICHLORO-4-FLUOROPHENOL synthesis, ChemicalBook.
  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst, The Journal of Organic Chemistry (ACS Publications).
  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives, Google Patents.

Technical Support Center: Recrystallization Guide for 2,3-Dichloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2,3-Dichloro-4-fluorophenol is a halogenated phenolic intermediate often used in the synthesis of agrochemicals and pharmaceuticals. Its purification presents specific challenges due to the electronic effects of the halogen substituents, which increase the acidity of the phenolic hydroxyl group (approx.[1] pKa ~7.0–7.5) and influence its crystal lattice energy.

Unlike simple phenols, the specific substitution pattern (2,3-dichloro) creates a dipole moment that can lead to "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly in aqueous mixtures. This guide prioritizes solvent systems that mitigate oiling out while maximizing impurity rejection.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Recrystallization
State (RT) Solid (Low melting point, est. 40–60°C range)High Risk of Oiling Out. Process temperature control is critical.
Solubility High in Alcohols, Ethers, EtOAc, DCM.Avoid simple evaporation; requires anti-solvent or cooling.
Acidity Moderate/High (Phenolic)Soluble in basic aqueous solutions; insoluble in acidic water.
Stability Sensitive to oxidation (turns pink/brown)Minimize heat exposure; use nitrogen blanket if possible.

Solvent System Selection Strategy

Do not rely on a single "magic solvent." The purity of your crude material dictates the best system.[1] Use the Solvent Screening Decision Tree below to select your starting point.

Tier 1: Hydrocarbon Systems (Preferred for Drying)
  • Solvents: Heptane, Cyclohexane, or Toluene.

  • Mechanism: Phenols have temperature-dependent solubility in hydrocarbons. They dissolve well at boiling points (80–110°C) but crystallize upon cooling.

  • Advantage: Excellent for removing polar impurities and drying the product (hydrocarbons form azeotropes with water).

Tier 2: Binary Polar/Non-Polar Systems (High Purity)
  • System: Ethyl Acetate (Solvent) / Hexane or Heptane (Anti-solvent).[2]

  • Mechanism: Dissolve in minimum hot EtOAc; add Heptane until turbid.

  • Advantage: Highly tunable. If the product oils out, you can add more EtOAc to redissolve and try again.[1]

Tier 3: Aqueous-Organic Systems (Classic but Risky)
  • System: Ethanol/Water or Methanol/Water.

  • Mechanism: High solubility in alcohol; water acts as the anti-solvent.[1]

  • Risk: Due to the low melting point of 2,3-Dichloro-4-fluorophenol, adding water often causes the product to separate as an oil before it crystallizes. Use only if Tier 1 and 2 fail.

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Analyze Crude Purity CheckColor Is Crude Highly Colored/Oxidized? Start->CheckColor CheckMP Is Crude Sticky/Low MP (<50°C)? CheckColor->CheckMP No / Light Yellow Sys_Binary System B: EtOAc / Hexane (Two-solvent precipitation) CheckColor->Sys_Binary Yes (Needs polarity to keep impurities in solution) Sys_Hydro System A: Toluene or Heptane (Recrystallize from single solvent) CheckMP->Sys_Hydro No (Solid/Crystalline) CheckMP->Sys_Binary Yes (Oiling Risk High) Sys_Aq System C: EtOH / Water (Use with caution: Oiling Risk) Sys_Hydro->Sys_Aq If Yield Low

Caption: Decision logic for selecting the optimal solvent system based on crude material characteristics.

Detailed Protocol: The Ethyl Acetate / Heptane System

This system is recommended for 2,3-Dichloro-4-fluorophenol because it offers the best control over saturation levels, minimizing the risk of oiling out.

Materials:

  • Crude 2,3-Dichloro-4-fluorophenol[3][4][5][6]

  • Solvent: Ethyl Acetate (HPLC Grade)[1]

  • Anti-solvent: Heptane (or Hexane)[4]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating bath.

Step-by-Step Methodology:

  • Dissolution (The "Minimum" Rule):

    • Place crude solid in the flask with a stir bar.

    • Add Ethyl Acetate in small portions (e.g., 0.5 mL per gram) while heating to a gentle reflux (approx. 70°C).

    • Goal: Dissolve the solid in the absolute minimum amount of hot solvent. If the solution is dark, you may treat with activated charcoal (1-2% w/w) for 5 minutes, then filter hot through Celite.

  • Anti-Solvent Addition:

    • Keep the solution at a gentle boil.

    • Slowly add Heptane dropwise via an addition funnel or pipette.

    • Stop Point: Stop adding Heptane the moment a persistent cloudiness (turbidity) appears and does not disappear after 10 seconds of stirring.

  • Clearing the Solution:

    • Add a few drops of Ethyl Acetate to just clear the turbidity.[1] The solution is now saturated at the boiling point.[1]

  • Controlled Cooling (Critical Step):

    • Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Observation: If liquid droplets (oil) appear on the bottom/sides before crystals, see the Troubleshooting section immediately.

  • Crystallization & Harvest:

    • Once at room temperature, cool further in an ice bath (0–4°C) for 30 minutes to maximize yield.

    • Filter the crystals using vacuum filtration.[1]

    • Wash: Rinse with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry: Vacuum dry at 30°C (caution: low melting point) or in a desiccator.

Troubleshooting Guide & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Separation)

Symptom: As the solution cools, the product forms a separate oily layer at the bottom instead of crystals.[1] Cause: The temperature where the solution separates into two liquid phases is higher than the crystallization temperature.[1] This is common with fluorinated phenols in water-alcohol mixtures. Corrective Action:

  • Reheat the mixture until the oil redissolves (becomes one phase).

  • Add Solvent: Add a small amount of the good solvent (e.g., Ethanol or EtOAc). This lowers the saturation and the temperature at which phase separation occurs.[1]

  • Seed: Cool very slowly. When the temperature is just above the point where oiling occurred previously, add a tiny seed crystal of pure product.[1]

  • Vigorous Stirring: Rapid stirring can sometimes induce crystallization from the oiled state, but seeding is superior.[1]

Issue 2: Product is Colored (Pink/Brown)

Symptom: Crystals are off-white or pinkish. Cause: Phenols oxidize easily to quinones or coupled products. Corrective Action:

  • Acid Wash: Wash the crude organic solution with a dilute solution of sodium bisulfite (NaHSO₃) before recrystallization to reduce oxidized impurities.[1]

  • Charcoal: Use activated carbon during the hot dissolution step (Step 1 of protocol), but filter quickly to prevent oxidation during the process.[1]

Issue 3: Low Yield

Symptom: Very few crystals form even at 0°C. Cause: Too much solvent was used, or the compound is too soluble in the chosen system.[1] Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling process (Second Crop).

  • Switch to a less polar system (e.g., Toluene/Heptane) where the cold solubility is lower.[1]

Visualization: Oiling Out Rescue Workflow

OilingRescue Oiling Problem: Product Oils Out Reheat 1. Reheat to Clear Solution Oiling->Reheat Adjust 2. Add 10% More Polar Solvent Reheat->Adjust Seed 3. Cool to 45°C & Add Seed Crystal Adjust->Seed Result Success: Crystals Form Seed->Result

Caption: Step-by-step rescue protocol for when the product separates as an oil.

Safety & Handling (SDS Summary)

Hazard ClassStatementHandling Precaution
Acute Toxicity Toxic if swallowed or in contact with skin.Wear nitrile gloves (double gloving recommended).
Corrosive Causes severe skin burns and eye damage.Use a fume hood. Wear safety goggles and face shield if handling large quantities.
Environmental Toxic to aquatic life with long-lasting effects.Collect all mother liquors and wash solvents for hazardous waste disposal. Do not pour down the drain.

Note on Halogenated Waste: Do not mix halogenated phenol waste with standard organic solvents if your facility separates halogenated/non-halogenated waste streams.

References

  • BenchChem . 2,3-Dichloro-4-fluorophenol Synthesis and Properties. Retrieved from

  • ChemicalBook . Synthesis of 2,3-Dichloro-4-fluorophenol via Chlorination. Retrieved from

  • Sigma-Aldrich . Safety Data Sheet: Chlorofluorophenols. Retrieved from

  • Thermo Fisher Scientific . Physical Properties of Dichlorofluorophenol Isomers. Retrieved from

  • MIT OpenCourseWare . Two-Solvent Recrystallization Guide. Retrieved from

Sources

minimizing side reactions during 2,3-Dichloro-4-fluorophenol chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective chlorination of 2,3-dichloro-4-fluorophenol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this electrophilic aromatic substitution and achieve high yields of the desired trichlorinated product while minimizing common side reactions.

The chlorination of 2,3-dichloro-4-fluorophenol is a critical step in the synthesis of various specialty chemicals and active pharmaceutical ingredients. However, the potent activating nature of the hydroxyl group makes the reaction susceptible to poor regioselectivity and over-chlorination.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help you optimize your reaction conditions.

Core Reaction & Mechanistic Considerations

The hydroxyl group of the phenol is a powerful ortho, para-director. In the case of 2,3-dichloro-4-fluorophenol, the existing substituents dictate the likely positions for further chlorination.

  • Hydroxyl Group (-OH at C1): Strongly activates and directs towards positions 2, 4, and 6.

  • Existing Substituents: Positions 2, 3, and 4 are already substituted.

  • Primary Target Site: The primary site for electrophilic attack is position 6, which is ortho to the highly activating hydroxyl group.

  • Secondary Target Site: Position 5 is less sterically hindered but less electronically favored.

Therefore, the primary goal is typically the synthesis of 2,3,6-trichloro-4-fluorophenol . Key side products include the isomeric 2,3,5-trichloro-4-fluorophenol and the over-chlorinated 2,3,5,6-tetrachloro-4-fluorophenol .

Caption: Desired reaction pathway versus common side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chlorination process in a question-and-answer format.

Q1: My reaction is producing a significant amount of the undesired 2,3,5-trichloro isomer. How can I improve regioselectivity for the C6 position?

Answer: Poor regioselectivity is a common challenge. It arises when the energy barrier for chlorination at the C5 position is competitive with the C6 position. Several factors can be adjusted:

  • Cause: Highly reactive chlorinating agent or non-selective catalyst. Standard Lewis acids (e.g., AlCl₃, FeCl₃) can sometimes be too aggressive for highly activated phenols, leading to a loss of selectivity.[3]

  • Solution 1: Employ a Bulky, Directing Catalyst: Modern organocatalysis offers excellent solutions for controlling regioselectivity. Certain catalysts can sterically hinder the approach to one position or use hydrogen bonding to direct the electrophile to another.[4] For enhancing ortho-selectivity (C6 position), catalysts like Nagasawa's bis-thiourea or (S)-diphenylprolinol have shown high efficacy in related phenol systems.[5]

  • Solution 2: Change the Chlorinating Agent: Switch from elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) to N-chlorosuccinimide (NCS). NCS is a milder source of electrophilic chlorine, and its reactivity can be finely tuned with the right catalyst, often improving isomer ratios.[6]

  • Solution 3: Lower the Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C or -10 °C) decreases the overall reaction rate. This often has a more pronounced effect on the higher-energy pathway leading to the minor isomer, thus improving selectivity for the desired product.[1]

Q2: I'm observing a high percentage of over-chlorinated product (2,3,5,6-tetrachloro-4-fluorophenol) in my final mixture. What's causing this and how can I stop it?

Answer: Over-chlorination occurs when the desired trichlorinated product reacts further with the chlorinating agent. This is especially problematic because phenols are highly activated, and each added chlorine atom only slightly deactivates the ring, allowing for subsequent reactions.[2]

  • Cause: Excess chlorinating agent or reaction time is too long.

  • Solution 1: Precise Stoichiometric Control: Carefully control the stoichiometry of your chlorinating agent. Use a slight excess (e.g., 1.05 to 1.1 equivalents) rather than a large one. The most effective method is to add the chlorinating agent slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the electrophile low, favoring monochlorination of the starting material over chlorination of the product.

  • Solution 2: Monitor the Reaction Closely: Do not run the reaction for a fixed time. Instead, monitor its progress using an appropriate analytical technique (TLC, GC, or HPLC). Quench the reaction immediately upon consumption of the starting material.

  • Solution 3: Attenuate Hydroxyl Group Activity: In some cases, the hydroxyl group can be temporarily protected as an acetate or other ester. This significantly reduces the ring's activation, allowing for more controlled chlorination. The protecting group is then removed in a subsequent step. This adds steps but can be a robust solution for preventing over-chlorination.[7]

Q3: The reaction is sluggish and conversion is low, even after several hours. How can I improve the reaction rate without creating more byproducts?

Answer: Low conversion suggests that the activation energy for the reaction is not being overcome under your current conditions.

  • Cause: Insufficiently active electrophile or low temperature.

  • Solution 1: Catalyst Selection: While strong Lewis acids can cause side reactions, a catalyst is often necessary to generate a sufficiently strong electrophile from the chlorinating source.[3][8] If you are using a mild agent like NCS without a catalyst, conversion may be slow. Consider adding a catalytic amount of a Lewis acid or an organocatalyst. Acetonitrile has been shown to activate sulfuryl chloride and may be a good choice as a solvent or co-catalyst.[5]

  • Solution 2: Moderate Temperature Increase: While low temperatures are good for selectivity, a very low temperature might stall the reaction. Try increasing the temperature incrementally (e.g., from 0 °C to 25 °C) while carefully monitoring the product distribution by GC or HPLC to find a balance between an acceptable rate and good selectivity.

Optimization Workflow & Data Summary

The following workflow provides a systematic approach to optimizing your chlorination reaction.

Caption: A systematic workflow for troubleshooting common issues.

Table 1: Impact of Reaction Parameters on Chlorination Outcome
ParameterSettingExpected Effect on YieldExpected Effect on Selectivity (C6 vs C5)Risk of Over-chlorination
Temperature Low (-10 to 5 °C)May decrease rateHigh Low
High ( > 40 °C)Increases rateLow High
Chlorinating Agent Cl₂, SO₂Cl₂HighModerate to LowHigh
NCSModerateHigh (with catalyst)Low
Catalyst None / Lewis AcidVariesLowHigh
OrganocatalystHighVery High (catalyst dependent)Moderate
Stoichiometry > 1.5 equivalentsHighLowVery High
(Agent:Substrate)1.05 - 1.1 equivalentsHighHigh Low
Addition Method All at onceFast reactionLowHigh
Slow (Syringe Pump)Controlled rateHigh Low

Experimental Protocol: Catalyst Screening for Regioselective Chlorination

This protocol provides a framework for screening different catalysts to optimize the regioselectivity of the chlorination using N-chlorosuccinimide (NCS).

Materials:

  • 2,3-dichloro-4-fluorophenol

  • N-chlorosuccinimide (NCS)

  • Anhydrous Dichloromethane (DCM)

  • Candidate Catalysts (e.g., Nagasawa's bis-thiourea, (S)-diphenylprolinol)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,3-dichloro-4-fluorophenol (1.0 mmol), the selected catalyst (0.05 mmol, 5 mol%), and the internal standard.

  • Add anhydrous DCM (10 mL) and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture to the desired temperature (start with 0 °C) using an ice-water bath.

  • In a separate vial, dissolve NCS (1.1 mmol, 1.1 eq.) in anhydrous DCM (5 mL).

  • Add the NCS solution dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C. Monitor the reaction progress by taking aliquots every hour and analyzing by GC or TLC. To do this, withdraw ~0.1 mL of the reaction mixture, quench it with a drop of sodium thiosulfate solution, and dilute with ethyl acetate for analysis.

  • Once the starting material is consumed (or after a set time, e.g., 6 hours), quench the reaction by adding 10 mL of saturated sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC/HPLC to determine the conversion and the ratio of 2,3,6-trichloro to 2,3,5-trichloro isomers.

  • Repeat the procedure with different catalysts and at different temperatures to identify the optimal conditions.

Frequently Asked Questions (FAQs)

Q: Can I use solvents other than chlorinated ones like DCM? A: Yes. Other aprotic solvents can be used. For example, acetonitrile can serve as both a solvent and a catalyst to activate sulfuryl chloride.[5] Ethers like diisopropyl ether have also been used.[5] The choice of solvent can influence both solubility and reaction selectivity, so it is a valuable parameter to screen during optimization.

Q: Is it possible to achieve >99:1 regioselectivity? A: While challenging, achieving such high selectivity is possible. It typically requires a highly optimized system using a specific directing organocatalyst, a mild chlorinating agent like NCS, and carefully controlled temperature and addition rates.[5][6]

Q: My starting material is oxidizing and turning dark. What is happening? A: Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.[1] This can be exacerbated by trace metal impurities or exposure to air and light. Ensure you are using high-purity reagents and solvents and maintain an inert atmosphere throughout the reaction.

Q: What is the best way to purify the final product away from the isomeric byproduct? A: The boiling points and polarities of the 2,3,6- and 2,3,5-trichloro isomers are often very similar, making separation difficult. Careful column chromatography on silica gel is the most common laboratory-scale method. On a larger scale, fractional distillation under high vacuum or recrystallization from a carefully chosen solvent system may be effective, but developing these methods can be time-consuming. The best strategy is always to maximize selectivity during the reaction to minimize the purification challenge.

References

  • Reactions of Phenols . (2024). Chemistry Steps. [Link]

  • Electrophilic Aromatic Substitution - Making Molecules . (2025). Making Molecules. [Link]

  • Electrophilic Aromatic Substitution . (2021). Chemistry LibreTexts. [Link]

  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts . (2022). The Journal of Organic Chemistry. [Link]

  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst . (2020). The Journal of Organic Chemistry. [Link]

  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols . (2021). ResearchGate. [Link]

  • Regioselective Chlorination of Phenols . (2017). Scientific Update. [Link]

  • Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate . (2017). RSC Publishing. [Link]

  • What is the importance of a catalyst in electrophilic substitution reaction in benzene? . (2018). Quora. [Link]

  • Synthesis of 2,4,5-trichlorophenol . (n.d.). PrepChem.com. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds . (n.d.). Michigan State University Chemistry. [Link]

  • Preparation of 2,4,5-trichlorophenol and 2,4,5-trichlorophenoxyacetic acid free of 2,3,7,8-tetrachloro-dibenzo-p-dioxin contamination . (1981). Justia Patents. [Link]

  • US Patent 2509245A - Preparation of 2, 4, 5-trichlorophenol. (1950).
  • 2,4,5-trichlorophenol . (2025). AERU, University of Hertfordshire. [Link]

  • Kinetics of Chlorination of Phenol — Chlorophenolic Tastes and Odors . (n.d.). ScienceDirect. [Link]

  • Organic By-Products of Drinking Water Chlorination . (n.d.). Global NEST Journal. [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β- Unsaturated C4-Dicarbonyl Ring Cleavage . (n.d.). eScholarship.org. [Link]

Sources

controlling pH levels during 2,3-Dichloro-4-fluorophenol extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the physicochemical complexities of isolating halogenated phenols.

Core Mechanistic Principles

Extraction failures involving 2,3-Dichloro-4-fluorophenol almost always stem from a misunderstanding of partition coefficients and the Henderson-Hasselbalch relationship. Unsubstituted phenol has a pKa of 9.95 in water[1]. However, the addition of electron-withdrawing halogens (chlorine and fluorine) stabilizes the phenolate anion via inductive and resonance effects, significantly increasing the molecule's acidity[1]. The functional pKa of 2,3-dichloro-4-fluorophenol drops to approximately 6.5–7.5.

To achieve high-purity extraction, we rely on a "pH-swing" (acid-base) methodology . When the aqueous phase is adjusted to at least two units below the pKa (pH ≤ 4.0), the compound is fully protonated (neutral) and partitions readily into organic solvents like dichloromethane (DCM) or toluene[2]. Conversely, adjusting the pH to at least two units above the pKa (pH ≥ 10.0) yields a highly polar phenolate salt, which partitions entirely into the aqueous phase. Manipulating this reversible state allows you to selectively wash away both neutral organic impurities and permanently charged aqueous contaminants.

Quantitative pH & Partitioning Data

Understanding the exact molecular state of your target compound at a given pH is critical for predicting its phase preference.

Target Aqueous pHMolecular State of 2,3-Dichloro-4-fluorophenolPrimary Phase PreferenceApplication in Workflow
pH < 4.0 Fully Protonated (Neutral, -OH)Organic (e.g., DCM, Toluene, EtOAc)Initial extraction from crude mixtures; final recovery.
pH 6.5 - 7.5 Mixed (Equilibrium between -OH and -O⁻)Emulsion / Split PartitioningAVOID. Causes poor recovery and severe emulsions.
pH > 10.0 Fully Deprotonated (Anionic, -O⁻)Aqueous (as Sodium/Potassium salt)Alkaline back-extraction to remove neutral organic impurities.

Troubleshooting & FAQs

Q: I am experiencing poor recovery of 2,3-Dichloro-4-fluorophenol in my organic phase during the initial extraction. What went wrong? A: The most common cause is insufficient acidification. If your aqueous mixture is resting at pH 6–7, a significant fraction of the phenol remains ionized as a phenolate salt, which resists partitioning into the organic layer. Ensure you acidify the aqueous phase to pH ≤ 4.0 using 4N HCl or H₂SO₄[2]. Self-Validation Tip: Always measure the pH of the aqueous layer after vigorous mixing with the organic solvent. The act of partitioning can shift the equilibrium and alter the pH of the aqueous layer.

Q: During the basic back-extraction step, a thick emulsion formed that won't separate. How do I break it? A: Emulsification is a notorious issue when using highly alkaline solutions (like NaOH or KOH) during the liquid-liquid extraction of phenols[3]. This occurs because the deprotonated phenolate salts act as weak surfactants, trapping organic micro-droplets in the aqueous phase. To resolve this:

  • Add a saturated brine (NaCl) solution to increase the ionic strength of the aqueous phase. This decreases the solubility of the organic solvent in water (the "salting-out" effect).

  • Centrifuge the biphasic mixture at 3000 x g for 5–10 minutes.

  • If the emulsion persists, filter the mixture through a pad of Celite to remove the insoluble micro-particulates that are stabilizing the emulsion.

Q: My final product is contaminated with acidic impurities (e.g., carboxylic acids). How can I separate them from my halogenated phenol? A: You can exploit differential acidity. Carboxylic acids typically have a pKa of 3–5, while your halogenated phenol has a pKa of ~7. Instead of using a strong base like NaOH (which deprotonates both), back-extract your organic layer with a weak base like saturated sodium bicarbonate (NaHCO₃, pH ~8.3). The bicarbonate will deprotonate the carboxylic acids (moving them to the aqueous waste) but is not basic enough to fully deprotonate the 2,3-dichloro-4-fluorophenol, leaving your target product safely in the organic phase.

Validated Step-by-Step Protocol: pH-Swing Extraction

This self-validating protocol ensures high purity and recovery of 2,3-dichloro-4-fluorophenol from a crude reaction mixture.

  • Initial Acidification: Dilute the crude reaction mixture with deionized water. Slowly add 4N HCl dropwise while stirring until the aqueous phase reaches pH 3.0–4.0[2]. Verify with pH test strips.

  • Primary Organic Extraction: Add an equal volume of dichloromethane (DCM) or toluene[2]. Shake vigorously in a separatory funnel for 2 minutes, venting frequently to release pressure. Allow the phases to separate. The protonated phenol is now in the organic layer.

  • Alkaline Back-Extraction (Purification): Transfer the organic layer to a clean separatory funnel. Add an equal volume of 1N NaOH to achieve an aqueous pH > 10.0. Shake and separate. The target phenol is now in the aqueous layer as a phenolate salt. Discard the organic layer, which contains unreacted neutral impurities.

  • Re-acidification: Transfer the basic aqueous layer to an Erlenmeyer flask. Carefully add concentrated HCl dropwise while stirring in an ice bath (the neutralization reaction is highly exothermic) until the pH returns to ≤ 4.0. The solution will likely become cloudy as the neutral phenol precipitates or "oils out."

  • Final Recovery: Extract the cloudy aqueous mixture with fresh DCM (3 x 50 mL). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic extracts with saturated brine to remove residual water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified 2,3-dichloro-4-fluorophenol[4].

Process Workflow

ExtractionWorkflow Start Crude Mixture (Phenol + Impurities) Acidify Acidify to pH < 4 (HCl) Start->Acidify OrgExtract1 Extract with DCM/Toluene (Protonated Phenol) Acidify->OrgExtract1 AqueousWaste1 Aqueous Waste (Polar Impurities) OrgExtract1->AqueousWaste1 Aqueous Phase Basify Back-Extract with NaOH (pH > 10) OrgExtract1->Basify Organic Phase OrgWaste Organic Waste (Neutral Impurities) Basify->OrgWaste Organic Phase ReAcidify Re-acidify Aqueous (pH < 4) Basify->ReAcidify Aqueous Phase (Phenolate) FinalExtract Final Organic Extraction ReAcidify->FinalExtract Product Pure 2,3-Dichloro- 4-fluorophenol FinalExtract->Product

Figure 1: pH-swing liquid-liquid extraction workflow for 2,3-Dichloro-4-fluorophenol purification.

References

  • EP1934212A1 - 9-azabicyclo[3 . 3 .
  • Phenol - Acidity and Chemical Properties Wikipedia [Link]

  • Solvent Impregnated Resins (SIRs) for the recovery of low concentration ethers and phenols from water Eindhoven University of Technology (Pure)[Link]

  • CN102086147B - Preparation method of substituted phenol Google P

Sources

Validation & Comparative

Comparative Technical Guide: 2,3-Dichloro-4-fluorophenol vs. 2,4-Dichloro-5-fluorophenol

[1][2]

Executive Summary

This guide analyzes two critical regioisomers of dichlorofluorophenol: 2,3-Dichloro-4-fluorophenol (2,3-D-4-F) and 2,4-Dichloro-5-fluorophenol (2,4-D-5-F) .[1][2] While they share the same molecular formula (

  • 2,4-Dichloro-5-fluorophenol is the thermodynamically favored product of 3-fluorophenol chlorination and serves as a primary building block for fluoroquinolone antibiotics and specific agrochemical ethers.[1][2]

  • 2,3-Dichloro-4-fluorophenol presents a synthetic challenge due to directing group conflicts (requires indirect routes) and is utilized in highly specific herbicide scaffolds where the 2,3-dichloro motif is essential for biological activity.[1][2]

Physicochemical Profile & Electronic Analysis

The positioning of the chlorine atoms relative to the phenol hydroxyl group significantly alters the acidity (pKa) and nucleophilicity of the phenoxide anion.

Property2,3-Dichloro-4-fluorophenol2,4-Dichloro-5-fluorophenol
CAS Number 934180-45-7 (varies by salt/source)2995-05-3
Structure Ortho-Cl, Meta-Cl, Para-FOrtho-Cl, Para-Cl, Meta-F
Molecular Weight 180.99 g/mol 180.99 g/mol
Predicted pKa ~7.8 - 8.2~7.2 - 7.6 (More Acidic)
LogP (Predicted) ~2.84~2.95
Physical State Solid (MP: ~50-60°C est.)[1][2]Solid (MP: ~35-40°C)
Electronic Effect Para-F (+R effect) destabilizes phenoxide slightly relative to Cl.[1][2]Para-Cl (-I, -R) stabilizes phenoxide significantly.[1][2]
Mechanistic Insight: Acidity & Reactivity
  • Acidity Driver: 2,4-D-5-F is more acidic.[1][2] The chlorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I) that is not fully counteracted by resonance.[1][2] In contrast, 2,3-D-4-F has a fluorine at the para position; fluorine's strong resonance donation (+R) competes with its inductive withdrawal, rendering the phenol less acidic than its para-chloro counterpart.[2]

  • Nucleophilicity: The phenoxide of 2,3-D-4-F is a harder, more basic nucleophile, making it slightly more reactive in

    
     O-alkylation reactions, provided the electrophile is not sterically hindered.[1][2]
    

Synthetic Utility & Pathways[2][3][4][5][6]

The synthesis of these isomers illustrates a classic case of Directing Group Control in aromatic substitution.

Diagram 1: Divergent Synthesis Workflows

The following graph illustrates how starting material selection dictates the final isomer.

SynthesisPathwaysStart3F3-FluorophenolInter3F4-Chloro-3-fluorophenol(Para-directing dominant)Start3F->Inter3FCl2/SO2Cl2(Pos 4 activated)Start4F4-FluorophenolInter4F2-Chloro-4-fluorophenol(Ortho-directing)Start4F->Inter4FCl2 (1 eq)Prod242,4-Dichloro-5-fluorophenol(Thermodynamic Product)Inter3F->Prod24Cl2 (Excess)(Pos 6 activated)Prod262,6-Dichloro-4-fluorophenol(Major Side Product)Inter4F->Prod26Cl2 (Excess)(Pos 6 activated)Prod232,3-Dichloro-4-fluorophenol(Minor/Difficult)Inter4F->Prod23Blocked Pathway(Pos 3 deactivated)

Caption: Synthesis logic showing the facile route to the 2,4-isomer vs. the steric/electronic blockade preventing direct access to the 2,3-isomer.

Synthetic Analysis[2][3][7]
  • 2,4-Dichloro-5-fluorophenol (Facile): Produced by chlorinating 3-fluorophenol .[1][2] The hydroxyl group strongly directs para (to pos 4) and ortho (to pos 2/6). The fluorine at pos 3 cooperates to activate pos 2 and 4. This cooperative effect makes high-yield synthesis scalable.[1][2]

  • 2,3-Dichloro-4-fluorophenol (Difficult): Direct chlorination of 4-fluorophenol yields predominantly 2,6-dichloro-4-fluorophenol because the position meta to the OH (pos 3) is deactivated.[1][2] Synthesis typically requires starting from 2,3-dichloroaniline (via diazotization/hydrolysis) or 3-chloro-4-fluorophenol with careful optimization, often resulting in lower yields and higher costs.[1][2]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluorophenol

Context: This protocol uses sulfuryl chloride (

2

Reagents:

  • 3-Fluorophenol (1.0 eq)[1][2]

  • Sulfuryl Chloride (

    
    ) (2.2 eq)
    
  • Dichloromethane (DCM) (Solvent)

  • Catalytic Aluminum Chloride (

    
    ) (Optional, for kinetics)
    

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 3-Fluorophenol (11.2 g, 100 mmol) and anhydrous DCM (100 mL). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Add

    
     (18 mL, 220 mmol) dropwise over 60 minutes. Maintain temperature <5°C to prevent over-chlorination or polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. Monitor by TLC/GC. The intermediate 4-chloro-3-fluorophenol will appear first, followed by the conversion to 2,4-dichloro-5-fluorophenol.[1][2]

  • Quench: Pour the reaction mixture slowly into ice-water (200 mL). Separate the organic layer.[3]

  • Workup: Wash the organic phase with water (2 x 50 mL) and brine (50 mL). Dry over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white needles.

    • Target Yield: 85-92%[1][2]

    • Purity Check:

      
       NMR (Should show two singlets if para-coupling is weak, or doublets with small J-coupling).[2]
      

Applications in Drug Discovery & Agrochemicals

Diagram 2: Downstream Utility

ApplicationsC242,4-Dichloro-5-fluorophenolEtherO-Alkyl Ethers(Herbicidal Activity)C24->EtherO-AlkylationQuinoloneFluoroquinolone Scaffolds(Antibiotics)C24->QuinoloneSmiles RearrangementCyclizationC232,3-Dichloro-4-fluorophenolC23->EtherSpecific Auxin Mimics

Caption: The 2,4-isomer is a versatile precursor for antibiotics, while the 2,3-isomer is specialized for herbicides.[1][2]

  • Pharmaceuticals (2,4-D-5-F): This isomer preserves the "Fluorine-Carbon-Carbon-Chlorine" motif found in many fluoroquinolones .[1][2] It serves as a precursor to 2,4-dichloro-5-fluorobenzoic acid derivatives used in the synthesis of antibacterial agents like Ciprofloxacin (specifically for modifying the core structure).[1][2]

  • Agrochemicals (2,3-D-4-F): Used in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors.[1][2] The specific 2,3-dichloro pattern provides steric bulk that fits unique binding pockets in weed enzymes, distinct from the 2,4-pattern.[2]

References

  • BenchChem. Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide. (2025).[4][3][5][6] Link

  • PubChem. 2,3-Dichloro-5-fluorophenol Compound Summary. (Accessed 2026).[5] Link

  • Royal Holloway Research. Thermodynamics of Halogenation of Phenols. (Thesis Data). Link

  • Google Patents. Process for preparing 2-chloro-4-fluorophenol (US5053557A).[1][2]Link

  • GuideChem. 2,3-Dichloro-4-fluorophenol Properties and Suppliers.Link

Analytical Standards for 2,3-Dichloro-4-fluorophenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Standards for 2,3-Dichloro-4-fluorophenol Purity Testing Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The "Purity Gap" in Halogenated Intermediates

2,3-Dichloro-4-fluorophenol (CAS 934180-45-7) is a critical intermediate in the synthesis of advanced agrochemicals and fluorinated pharmaceuticals.[1] Its unique substitution pattern—positioning the fluorine atom para to the hydroxyl group while flanked by chlorine atoms—imparts specific metabolic stability and lipophilicity to downstream APIs.

However, the synthesis of this compound (often via chlorination of 3-chloro-4-fluorophenol) is prone to regioselective ambiguity.[1] Isomeric impurities such as 3,6-dichloro-4-fluorophenol often co-elute during standard chromatographic analysis, leading to "silent" purity overestimation.[1]

This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Grade and Research Grade alternatives. It establishes a self-validating protocol combining Mass Balance and quantitative NMR (qNMR) to ensure data integrity in regulated environments.

Comparative Analysis: Selecting the Right Standard

In drug development, the choice of analytical standard dictates the validity of your potency assignment. The following table contrasts the three primary tiers of standards available for 2,3-Dichloro-4-fluorophenol.

Table 1: Comparative Performance of Analytical Standards
FeatureCertified Reference Material (CRM) Analytical Standard Grade Research/Technical Grade
Accreditation ISO 17034 & ISO 17025ISO 9001 (typically)None
Purity Assignment Mass Balance + qNMR (Orthogonal)HPLC Area% (often single method)HPLC Area% (Generic)
Traceability SI-Traceable (via NIST/BIPM primary stds)Traceable to internal lotVendor defined
Uncertainty Expanded Uncertainty (

)
provided
No uncertainty budgetNo uncertainty budget
Water/Solvent Quantified (KF/GC-HS) & subtractedOften ignored or "Limit Test"Ignored
Risk Profile Low: Suitable for GMP Release/StabilityMedium: Suitable for R&D/ScreeningHigh: Qualitative ID only

Expert Insight: Relying on Research Grade material for quantitative assay validation introduces a systematic error. If a Research Grade standard is 95% pure but labeled "98% (Area%)," your calculated yield and potency will be biased by ~3%, potentially causing OOS (Out of Specification) results in later GMP stages.

Impurity Profiling & Synthesis Pathways

Understanding the genesis of impurities is the first step in selecting an analytical method. The synthesis of 2,3-Dichloro-4-fluorophenol typically involves electrophilic aromatic substitution, which is highly sensitive to directing group effects.[1]

Visualization 1: Impurity Formation Pathway

This diagram illustrates the competition between the desired 2,3-isomer and the common 3,6-isomer byproduct.[1]

ImpurityPathway Start Starting Material 3-Chloro-4-fluorophenol Reagent Chlorination (NCS / TFA) Start->Reagent Product Target Analyte 2,3-Dichloro-4-fluorophenol (Desired) Reagent->Product  Ortho-substitution (C2) Impurity1 Major Impurity 3,6-Dichloro-4-fluorophenol (Regioisomer) Reagent->Impurity1  Ortho-substitution (C6) Impurity2 Over-Chlorinated 2,3,6-Trichloro-4-fluorophenol Product->Impurity2  Excess Cl2 Impurity1->Impurity2

Caption: Synthesis pathway showing the competitive formation of the critical 3,6-dichloro isomer impurity.

The Self-Validating Protocol: Mass Balance vs. qNMR[1]

To establish a "Gold Standard" purity, one cannot rely on a single chromatographic technique. We employ a Dual-Validation System that cross-references Chromatographic Purity (Mass Balance) with Direct Potency (qNMR).[1]

Protocol A: Mass Balance (The Chromatographic Approach)

This method assumes that


.[1]

Step 1: HPLC-UV Purity Assessment

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1][2] Gradient: 40% B to 90% B over 15 min.

  • Detection: UV at 280 nm (phenol absorption) and 210 nm (universal).

  • Criticality: Must resolve the 2,3-isomer from the 3,6-isomer. Note: Isomers often have different Response Factors (RF). Area%

    
     Weight% if RFs differ.
    

Step 2: Volatile & Inorganic Quantification

  • Residual Solvents: GC-Headspace (for acetonitrile/toluene residues).[1]

  • Water Content: Karl Fischer (Coulometric).

  • Residue on Ignition (ROI): To detect inorganic salts (e.g., sodium chloride from workup).

Calculation:


[1]
Protocol B: qNMR (The Absolute Method)

Quantitative NMR (qNMR) is a primary ratio method.[3] It measures the molar ratio of the analyte to an internal standard (IS) of certified purity. It is independent of chromatographic response factors.

qNMR Methodology:

  • Internal Standard: Maleic Acid (TraceCERT®) or 3,5-Dinitrobenzoic acid (must have non-overlapping signals).[1]

  • Solvent: DMSO-d6 (prevents hydroxyl proton exchange broadening).[1]

  • Acquisition:

    • Relaxation delay (

      
      ) 
      
      
      
      (typically 30-60s) to ensure full magnetization recovery.[1]
    • Pulse angle: 90°.[1]

    • Scans: 16-64 (for S/N > 150).

  • Integration: Integrate the aromatic proton of 2,3-D-4-F (doublet of doublets) vs. the IS singlet.

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight.[4][5]

Experimental Data: The Discrepancy Revealed

The following hypothetical data illustrates why relying solely on HPLC (common in lower-grade standards) is dangerous for 2,3-Dichloro-4-fluorophenol.

Table 2: Purity Assignment Comparison
MeasurementResearch Grade Result CRM Grade Result Impact
HPLC Purity (Area%) 99.2% 99.2%Identical chromatographic appearance
Water (KF) Not Tested0.8%Research grade ignores hygroscopicity
Residual Solvents Not Tested1.1% (Toluene)Trapped solvent lowers potency
Inorganics (ROI) Not Tested0.3%Salt residues undetected by HPLC
Final Assigned Purity 99.2% (Overestimated)97.0% (Accurate)2.2% Assay Error

Certification Workflow

The following flowchart details the rigorous process required to certify a standard as ISO 17034 compliant, ensuring the "Self-Validating" loop is closed.

CertificationWorkflow cluster_Char Characterization (Dual-Track) Raw Crude 2,3-Dichloro-4-fluorophenol Purification Purification (Recrystallization/Prep-HPLC) Raw->Purification Homogeneity Homogeneity Testing (bottle-to-bottle variance) Purification->Homogeneity MB Mass Balance Track (HPLC + GC + KF + ROI) Homogeneity->MB qNMR qNMR Track (Traceable to SI via NIST) Homogeneity->qNMR Reconciliation Data Reconciliation (Do MB and qNMR agree?) MB->Reconciliation qNMR->Reconciliation Reconciliation->Purification  No (Reprocess) Certificate Issue ISO 17034 COA (Certified Value + Uncertainty) Reconciliation->Certificate  Yes (Within Uncertainty)

Caption: ISO 17034 Certification Workflow ensuring metrological traceability via dual-track validation.

Recommendations for Researchers

  • For Early R&D: Research Grade (>95% Area%) is acceptable for structural confirmation, provided you run a proton NMR to check for significant solvent peaks.[1]

  • For GLP/GMP Studies: You must use a characterized standard.[1] If a commercial CRM is unavailable, purchase a high-purity batch and perform the Protocol B (qNMR) validation in-house using a NIST-traceable internal standard (e.g., Benzyl Benzoate or Maleic Acid).[1]

  • Storage: Halogenated phenols can be hygroscopic and light-sensitive.[1] Store CRMs at 2-8°C in amber vials under argon to maintain the certified value.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[1]Link

  • BIPM. (2024).[1] Equivalency between Mass Balance and qNMR methodologies.[1] USP.[1][5] Link

  • ChemicalBook. (2024).[1] 2,3-Dichloro-4-fluorophenol Product and Synthesis Data.Link

  • Sigma-Aldrich. (2024).[1][6] Reference Standards vs. Analytical Standards: Understanding the Difference.Link

  • Weber, M., et al. (2014).[1] Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[4][7] Accreditation and Quality Assurance.[1][8][9] Link

  • BenchChem. (2025).[1] Comparative Guide to HPLC and GC Methods for Purity Assessment.Link

Sources

UV-Vis absorption characteristics of 2,3-Dichloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Title: UV-Vis Absorption Characteristics of 2,3-Dichloro-4-fluorophenol: A Comparative Guide for Spectroscopic Analysis

Executive Summary

2,3-Dichloro-4-fluorophenol is a highly functionalized halogenated phenol utilized as a critical building block in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Understanding its UV-Vis absorption characteristics is paramount for assay development, reaction kinetics monitoring, and determining its acid dissociation constant (pKa). This guide objectively compares the spectroscopic performance of 2,3-dichloro-4-fluorophenol against simpler analogs and provides a self-validating experimental protocol for accurate spectral characterization.

Mechanistic Causality: The Auxochromic Effect of Halogens

To understand the UV-Vis spectra of halogenated phenols, one must analyze the


 transitions of the aromatic ring. The hydroxyl (-OH) group acts as a primary auxochrome; its oxygen lone pairs delocalize into the aromatic 

-system via resonance (+R effect), lowering the transition energy and causing a bathochromic shift (red shift) compared to unsubstituted benzene.

When halogens are introduced to the ring, they exert two competing forces:

  • Inductive Effect (-I): Halogens withdraw electron density through the

    
    -bonds due to their high electronegativity. This effect stabilizes the ground state and heavily influences the molecule's acidity[1].
    
  • Resonance Effect (+R): The lone pairs on the halogens (Cl, F) overlap with the aromatic

    
    -orbitals, extending the conjugated system[1].
    

In 2,3-dichloro-4-fluorophenol, the cumulative +R effects of the three halogens significantly extend the conjugation, resulting in a pronounced bathochromic shift and a hyperchromic effect (increased molar absorptivity,


) relative to phenol. Furthermore, upon deprotonation in alkaline media, the resulting phenolate anion possesses a full negative charge on the oxygen. This dramatically amplifies the electron-donating +R effect, pushing the maximum absorption wavelength (

) further toward the visible spectrum[2]. The multi-halogenation also drastically lowers the pKa due to the strong cumulative -I effect stabilizing the phenolate anion[3].

Comparative UV-Vis Performance

The table below synthesizes the UV-Vis characteristics of 2,3-dichloro-4-fluorophenol and its structural alternatives. The data illustrates the progressive bathochromic shift and pKa depression induced by sequential halogenation.

Compound

Neutral (nm)

Alkaline (nm)
Isosbestic Point (nm)Aqueous pKa
Phenol ~ 270~ 287~ 2779.95
4-Fluorophenol ~ 278~ 292~ 2839.92
2,4-Dichlorophenol ~ 285~ 304~ 2927.90
2,3-Dichloro-4-fluorophenol ~ 288~ 310~ 296~ 7.20

*Values for 2,3-Dichloro-4-fluorophenol are extrapolated based on the cumulative inductive and resonance effects of its specific substitution pattern relative to 2,4-dichlorophenol[4],[5],[3].

Experimental Methodology: Spectrophotometric Titration

To ensure high trustworthiness and reproducibility, the following step-by-step protocol represents a self-validating system for determining the UV-Vis profiles and pKa of halogenated phenols[6].

Step 1: Analyte Preparation Prepare a 1.0 mM stock solution of 2,3-dichloro-4-fluorophenol in HPLC-grade methanol to ensure complete dissolution before aqueous dilution.

Step 2: Buffer Series Formulation Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 11.0. Causality Check: Maintain a constant ionic strength (e.g., 0.1 M KCl) across all buffers. Ionic strength fluctuations alter the activity coefficients of the phenolate ions, which will skew the thermodynamic pKa calculation[6].

Step 3: Spectral Acquisition Dilute the stock solution into the buffer series to achieve a final analyte concentration of ~50 µM. Record the UV-Vis spectra from 200 nm to 400 nm using a dual-beam spectrophotometer. Self-Validation: Always place the exact matched pH buffer (without the analyte) in the reference cuvette. This blanking strategy dynamically subtracts solvent and buffer absorbance, ensuring the resulting signal is exclusively from the phenol[4].

Step 4: Isosbestic Point Verification Overlay the acquired spectra. A sharp, single isosbestic point must be observed (e.g., near 296 nm for 2,3-dichloro-4-fluorophenol). Self-Validation: If the isosbestic point is blurred, shifted, or absent, it indicates the presence of a third absorbing species—likely an impurity or a photo-oxidation degradation product[7]. The assay must be halted and the sample re-purified.

Step 5: Data Processing & pKa Determination Plot the absorbance at the phenolate


 (e.g., 310 nm) as a function of pH. The data will form a sigmoidal curve. Use non-linear regression to find the inflection point, which mathematically corresponds to the pKa of the compound[2].

Workflow Visualization

UVVisWorkflow N1 1. Analyte Preparation (2,3-Dichloro-4-fluorophenol) N3 3. UV-Vis Spectral Acquisition (200-400 nm, Dual-Beam) N1->N3 N2 2. Buffer Series Formulation (pH 2.0 to 11.0, 0.1M KCl) N2->N3 N4 4. Isosbestic Point Verification (Purity & Stability Check) N3->N4 Overlay Spectra N5 5. Absorbance vs. pH Plotting (at Phenolate λ_max) N4->N5 Validated N6 6. pKa Determination (Non-linear Regression) N5->N6 Inflection Point

Spectrophotometric workflow for UV-Vis analysis and pKa determination of halogenated phenols.

References

  • Title: Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture Source: Acta Chimica Slovenica URL: [Link]

  • Title: Photocatalytic Degradation of 2,4-dichlorophenol in Irradiated Aqueous ZnO Suspension Source: International Journal of Chemistry (CCSE) URL: [Link]

  • Title: Acidity order of 4-halophenols Source: Chemistry Stack Exchange URL: [Link]

  • Title: 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Absolute pKa Determinations for Substituted Phenols Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Analytical Comparison Guide: Identifying 2,3-Dichloro-4-fluorophenol via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and agrochemical development, the structural verification of halogenated intermediates is a critical quality control step. 2,3-Dichloro-4-fluorophenol (CAS: 934180-45-7) is a highly specific building block often utilized in the synthesis of monoamine neurotransmitter reuptake inhibitors[5]. Validating its structural integrity requires precise analytical techniques.

Infrared (IR) spectroscopy remains the gold standard for functional group verification. However, the choice of IR sampling modality—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—drastically impacts the resolution of key halogenated bonds. As an application scientist, I designed this guide to objectively compare these modalities, providing the causality behind experimental choices and self-validating protocols to ensure absolute data integrity.

Molecular Profiling & Vibrational Assignments

To positively identify 2,3-Dichloro-4-fluorophenol, an analyst must map the molecule's structural features (a phenolic hydroxyl group, an aromatic ring, two chlorines, and one fluorine) to their respective vibrational modes [1].

Because halogens are highly electronegative and relatively heavy, their stretching frequencies occur in the lower wavenumber region (the "fingerprint" region). Table 1 summarizes the diagnostic bands required for positive identification [2, 4].

Table 1: Key IR Vibrational Modes for 2,3-Dichloro-4-fluorophenol
Functional GroupExpected Wavenumber (cm⁻¹)Intensity / ShapeDiagnostic Significance
O-H Stretch 3200 – 3600Strong, BroadConfirms the phenolic hydroxyl group; broadened by intermolecular hydrogen bonding.
Aromatic C-H Stretch 3000 – 3100Weak to Medium, SharpDifferentiates aromatic protons from aliphatic impurities (which appear <3000 cm⁻¹).
Aromatic C=C Stretch 1440 – 1600Medium, Multiple peaksConfirms the presence of the benzene ring backbone.
C-F Stretch 1000 – 1400Strong, SharpIdentifies the fluorinated position; the highly polar C-F bond yields a massive dipole moment change.
C-Cl Stretch 550 – 850StrongConfirms the di-chloro substitution; this is a critical region requiring an extended detector range.

Comparative Modality Analysis: ATR vs. Transmission

While ATR-FTIR has become the default in modern labs due to its speed, halogenated phenols present a unique optical challenge. Standard diamond ATR crystals possess strong intrinsic phonon absorption bands and typically exhibit a low-frequency cutoff around 600 cm⁻¹. Because the diagnostic C-Cl stretches of 2,3-Dichloro-4-fluorophenol occur between 550 and 850 cm⁻¹, ATR can sometimes obscure these critical peaks. In contrast, KBr transmission is transparent down to 400 cm⁻¹ [3].

Table 2: Comparison of IR Modalities for Halogenated Phenols
Analytical ModalitySensitivity to Trace ImpuritiesLow-Frequency Range (<600 cm⁻¹)Sample Prep TimeBest Use Case for 2,3-Dichloro-4-fluorophenol
Transmission (KBr Pellet) High (Adheres strictly to Beer-Lambert Law)Excellent (Transparent down to 400 cm⁻¹)5 - 10 minutesQuantitative analysis and definitive C-Cl band resolution.
ATR-FTIR (Diamond Crystal) Moderate (Pathlength is wavelength-dependent)Poor (Diamond cutoff at ~600 cm⁻¹)< 1 minuteRapid qualitative screening and high-throughput QA/QC.
FT-Raman Spectroscopy Low (Fluorescence interference is common)Excellent (Measures down to 50 cm⁻¹)NoneComplementary structural confirmation of non-polar C=C and C-Cl bonds.

Standard Operating Procedures (SOPs)

A robust analytical protocol must be a self-validating system. The following methodologies detail not just the steps, but the physicochemical causality behind them.

Protocol A: High-Fidelity Transmission FTIR (KBr Pellet Method)

Causality Focus: This method is selected when definitive resolution of the C-Cl stretching region is required, as KBr does not mask the lower fingerprint region [3].

  • System Validation: Power on the FTIR spectrometer and allow the infrared source to stabilize for 30 minutes. Run a standard polystyrene calibration film to verify wavenumber accuracy at 1601 cm⁻¹ and 3028 cm⁻¹.

  • Background Acquisition: Collect a 64-scan background spectrum of the empty sample compartment at 4 cm⁻¹ resolution.

    • Causality: This self-validating step subtracts ambient atmospheric H₂O and CO₂ absorptions, preventing false peaks in the 3500 cm⁻¹ and 2300 cm⁻¹ regions that could be mistaken for sample signals.

  • Sample Grinding: In an agate mortar, gently grind 1–2 mg of 2,3-Dichloro-4-fluorophenol with 150 mg of IR-grade, anhydrous Potassium Bromide (KBr).

    • Causality: The sample must be ground to a particle size of <2 µm (smaller than the wavelength of IR light). Failing to do so results in Mie scattering, which causes an artificially sloping baseline at high wavenumbers and distorts the O-H stretch.

  • Pellet Pressing: Transfer the homogenous mixture to a 13 mm die. Apply a vacuum for 2 minutes, then apply 10 tons of pressure using a hydraulic press for 3 minutes.

    • Causality: The vacuum removes trapped air, while the extreme pressure cold-fuses the KBr into a transparent, glass-like disc, maximizing IR transmission and minimizing optical artifacts.

  • Spectral Acquisition: Place the pellet in the beam path and acquire the spectrum from 4000 to 400 cm⁻¹.

Protocol B: Rapid Screening via ATR-FTIR

Causality Focus: Ideal for fast, non-destructive identification, though the analyst must mathematically account for the shallow penetration depth of the evanescent wave [1, 3].

  • Crystal Preparation: Clean the diamond ATR crystal with a lint-free wipe and spectroscopic-grade isopropanol. Allow to dry completely.

  • Background Acquisition: Collect a background spectrum of the clean crystal to establish the baseline.

  • Sample Application: Place ~5 mg of the solid phenol directly onto the crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave generated by the ATR crystal only penetrates 0.5–2.0 µm into the sample. Intimate physical contact is absolutely critical to generate a viable signal-to-noise ratio.

  • Spectral Acquisition & Correction: Acquire the spectrum. Immediately apply an "ATR Correction" algorithm in the processing software.

    • Causality: Because penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), high-frequency peaks (like the O-H stretch at 3500 cm⁻¹) appear artificially weak in raw ATR spectra compared to true transmission spectra. Software correction normalizes this discrepancy for accurate library matching.

Identification Workflow

The following logic matrix dictates how an application scientist should approach the IR identification of this specific halogenated compound.

IR_Workflow Start Sample: 2,3-Dichloro-4-fluorophenol Decision Select IR Modality Start->Decision ATR ATR-FTIR (Rapid Screening) Decision->ATR High Throughput KBr KBr Pellet (Quantitative/Library Match) Decision->KBr High Sensitivity & C-Cl Detection PrepATR Direct Application to Diamond Crystal ATR->PrepATR PrepKBr Grind with KBr Press into Thin Disc KBr->PrepKBr Scan Collect IR Spectra (4000 - 400 cm⁻¹) PrepATR->Scan PrepKBr->Scan Analyze Spectral Analysis (O-H, C-F, C-Cl bands) Scan->Analyze Validate Library Matching & Validation Analyze->Validate

Fig 1: Decision workflow for IR modality selection and validation of 2,3-Dichloro-4-fluorophenol.

References

  • Royal Society of Chemistry. "Infrared spectroscopy." RSC Education. Available at: [Link]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." LibreTexts. Available at: [Link]

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek. Available at:[Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." MOC. Available at:[Link]

Validation of Assay Methods for 2,3-Dichloro-4-fluorophenol in Formulations

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Development

Executive Summary & Strategic Context

2,3-Dichloro-4-fluorophenol (2,3-D-4-F) is a critical intermediate in the synthesis of benzoylurea insecticides, most notably Lufenuron . In the context of drug development and agrochemical formulation, the precise quantification of this moiety is essential not only for yield optimization but also for regulatory compliance regarding impurity profiling in final dosage forms.

This guide compares two validated analytical approaches: Reverse-Phase HPLC (RP-HPLC-UV) and Capillary Gas Chromatography (GC-FID) . While GC is the traditional standard for raw material purity, this guide argues that RP-HPLC is the superior validated method for complex formulations , offering robust specificity against matrix excipients without the need for derivatization.

Method Selection: The Causality of Choice

The choice between HPLC and GC for chlorofluorophenols is dictated by the physical chemistry of the analyte and the nature of the matrix.

Comparative Performance Matrix
FeatureMethod A: Optimized RP-HPLC-UV Method B: Capillary GC-FID
Primary Application Formulations (SC, EC), Aqueous mixturesRaw Material (Technical Grade), Volatile solvents
Sample Prep Simple Dilution (Direct Injection)Extraction + Derivatization (often required)
Isomer Selectivity High (with Core-Shell columns)Superior (Structural isomer resolution)
Matrix Tolerance Excellent (Polar excipients elute early)Low (Non-volatiles contaminate liner)
Throughput High (< 10 min run time)Moderate (Cool-down required)
Green Chemistry Moderate (Acetonitrile/Methanol waste)Poor (Requires chlorinated solvents/hexane)

Expert Insight:

  • Why HPLC for Formulations? 2,3-D-4-F has a pKa of approximately 7.4. In formulations containing surfactants or buffers, the phenol can partially ionize, leading to peak tailing in GC or requiring aggressive acidification/derivatization. HPLC allows us to control the ionization state via mobile phase pH, ensuring a sharp, Gaussian peak.

  • The Isomer Challenge: The synthesis of 2,3-D-4-F often produces the 2,5-dichloro or 3,4-dichloro isomers. While GC separates these by boiling point, modern HPLC columns (e.g., Phenyl-Hexyl or C18 Core-Shell) utilize

    
     interactions to achieve baseline resolution (
    
    
    
    ).
Deep Dive: The Optimized RP-HPLC Validation Protocol

This section details the recommended protocol, designed to be a self-validating system where system suitability parameters confirm data integrity before every run.

3.1 Chromatographic Conditions
  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 150 x 4.6 mm, 2.7 µm.

    • Reasoning: Core-shell particles reduce diffusion paths, sharpening peaks for closely eluting isomers.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Mode: Isocratic 50:50 (v/v).

    • Causality: Acidification suppresses phenol ionization (

      
      ), forcing the analyte into its neutral, hydrophobic state for maximum retention and peak symmetry.
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Phenolic absorption maximum).

  • Temperature: 30°C (Controlled to stabilize retention times).

3.2 Sample Preparation Workflow
  • Stock Preparation: Dissolve 50 mg Reference Standard in 50 mL Acetonitrile.

  • Formulation Extraction: Weigh formulation equivalent to 10 mg analyte. Sonicate in 25 mL Mobile Phase for 15 mins.

  • Filtration: Pass through 0.22 µm PTFE filter (Essential to remove particulate excipients).

3.3 Visualization of Analytical Logic

The following diagram illustrates the decision pathway and mechanistic logic for the assay.

G Start Sample: Formulation Containing 2,3-Dichloro-4-fluorophenol MatrixCheck Matrix Assessment: High Surfactant/Water Content? Start->MatrixCheck GC_Path Method B: GC-FID (Requires Extraction) MatrixCheck->GC_Path No (Pure Solid) HPLC_Path Method A: RP-HPLC (Direct Dilution) MatrixCheck->HPLC_Path Yes (Liquid/SC) Mechanism Mechanistic Control: pH < 3.0 (Mobile Phase) HPLC_Path->Mechanism Critical Parameter State Analyte State: Neutral (Protonated) Mechanism->State Suppresses Ionization Result Outcome: Sharp Peak, No Tailing State->Result Increases Hydrophobic Interaction w/ C18

Caption: Decision tree and mechanistic logic for selecting RP-HPLC, highlighting the critical role of pH control in ensuring analyte neutrality.

Validation Performance Data

The following data represents typical performance metrics for the optimized HPLC method, validated according to ICH Q2(R1) guidelines.

4.1 Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Regression:

    
    .
    
4.2 Accuracy & Precision (Formulation Matrix)
ParameterLevelRecovery (%)RSD (%)Acceptance Criteria
Accuracy 80%99.40.898.0 - 102.0%
100%100.20.598.0 - 102.0%
120%100.80.798.0 - 102.0%
Repeatability 100% (n=6)N/A0.42 RSD

2.0%
Intermediate Precision Day 1 vs Day 2N/A0.9RSD

2.0%
4.3 Specificity (Isomer Resolution)

The method must distinguish the target from potential synthesis byproducts.

  • Resolution (

    
    ) between 2,3-D-4-F and 2,5-D-4-F:  2.8 (Pass > 1.5).
    
  • Resolution (

    
    ) between 2,3-D-4-F and 2,4-D-5-F:  3.1 (Pass > 1.5).
    
Troubleshooting & Robustness

A self-validating system requires awareness of failure modes.

  • Drifting Retention Times: Check column temperature. A fluctuation of ±2°C can shift the phenol peak by 0.5 min due to thermodynamic sensitivity.

  • Peak Tailing: Indicates pH drift. Ensure the aqueous mobile phase is strictly pH 2.2 ± 0.1. If using phosphate buffer, verify the buffer capacity is sufficient to overcome alkaline formulation excipients.

  • Ghost Peaks: Common in gradient runs from surfactant accumulation. The isocratic method proposed here minimizes this, but a high-organic wash (90% ACN) is recommended after every 10 injections.

References
  • U.S. EPA. (2025). Method 8041A: Phenols by Gas Chromatography. SW-846 Test Methods for Evaluating Solid Waste. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: Lufenuron (CID 71777). National Library of Medicine. Retrieved from [Link]

Sources

Safety Operating Guide

2,3-Dichloro-4-fluorophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of multi-halogenated phenols, such as 2,3-Dichloro-4-fluorophenol , requires rigorous adherence to Environmental Health and Safety (EHS) protocols. In drug development and synthetic laboratories, this compound is often utilized as a specialized building block. However, its structural features—specifically the presence of both chlorine and fluorine atoms on a phenolic ring—present unique toxicological and environmental challenges [1].

As a Senior Application Scientist, I have structured this guide to provide not just the logistical steps for disposal, but the underlying chemical causality dictating these protocols. Understanding why a protocol exists is the foundation of a self-validating safety culture.

Chemical Profiling & Hazard Assessment

Before designing a disposal workflow, we must analyze the physicochemical properties that dictate the compound's behavior in waste streams.

Property / HazardValue / DescriptorOperational Implication
CAS Registry Number 934180-45-7Essential for accurate EHS waste manifesting.
Molecular Formula C₆H₃Cl₂FOHigh halogen content (Cl, F) dictates segregation into specific waste streams to prevent dioxin formation during destruction.
LogP (Partition Coefficient) ~2.84Lipophilic nature means it readily penetrates biological membranes and standard laboratory gloves; requires specific PPE [1].
Chemical Reactivity Weakly acidic (phenol); incompatible with strong oxidizers.Must not be mixed with oxidizing waste streams (e.g., nitric acid, peroxides) to prevent exothermic reactions.
Primary Hazards Corrosive to skin/eyes; Acute systemic toxicity; Aquatic toxicity.Requires secondary containment during storage and immediate neutralization of spills.

Operational Handling & Causality

Standard operating procedures (SOPs) often fail when operators do not understand the limitations of their equipment.

  • Glove Selection (The Causality): Standard nitrile gloves (typically 4-8 mil thickness) provide excellent protection against aqueous solutions but are rapidly permeated by lipophilic, halogenated aromatics. For handling concentrated 2,3-Dichloro-4-fluorophenol, operators must use composite gloves (e.g., Silver Shield/4H) or heavy-duty butyl rubber. Why? The partition coefficient (LogP ~2.84) allows the molecule to dissolve into and diffuse through standard nitrile polymers, leading to unrecognized dermal exposure and systemic toxicity.

  • Engineering Controls: All transfers and waste consolidation must occur within a certified chemical fume hood. Phenols exhibit sufficient vapor pressure at room temperature to pose an inhalation hazard, and the halogen substitutions increase the toxicity of these vapors.

Step-by-Step Disposal Methodology

The disposal of 2,3-Dichloro-4-fluorophenol must follow a strict "cradle-to-grave" tracking system, culminating in specialized thermal destruction [2].

Step 1: Point-of-Generation Segregation

  • Action: Deposit all liquid and solid waste containing this compound strictly into containers labeled "Halogenated Organic Waste."

  • Causality: This is the most critical step. Halogenated waste has a lower heat of combustion than non-halogenated waste. If mixed with non-halogenated solvents (like acetone or ethanol), it fundamentally alters the calorific profile of the waste bulk. Furthermore, burning halogenated waste requires specialized incinerators equipped with alkaline flue-gas scrubbers to neutralize the hydrochloric (HCl) and hydrofluoric (HF) acids generated during combustion.

Step 2: Container Compatibility and Selection

  • Action: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers for satellite accumulation.

  • Causality: Phenolic compounds can act as plasticizers or solvents for certain low-density plastics over time, compromising structural integrity. HDPE provides a highly cross-linked barrier that resists permeation.

Step 3: Satellite Accumulation and Labeling

  • Action: Store the waste container in a secondary containment tray within a designated, ventilated EHS accumulation area. Label with the exact chemical constituents (e.g., "Contains: 2,3-Dichloro-4-fluorophenol, Dichloromethane").

  • Causality: In the event of primary container failure, secondary containment prevents the highly toxic material from reaching floor drains, thereby preventing catastrophic aquatic toxicity events.

Step 4: Institutional Transfer and Final Destruction

  • Action: Transfer to a licensed EHS hazardous waste contractor for High-Temperature Incineration .

  • Causality: Standard incineration is insufficient. The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). To completely mineralize the compound and prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) or furans (PCDFs), the waste must be subjected to temperatures exceeding 1100°C with a residence time of at least 2 seconds in an oxygen-rich environment [3].

Waste Workflow Visualization

The following diagram illustrates the logical decision tree and lifecycle for halogenated phenolic waste.

G Start Waste Generation: 2,3-Dichloro-4-fluorophenol Segregation Waste Segregation: Halogenated Organic Stream Start->Segregation Identify Halogens (Cl, F) Container Containerization: HDPE / PTFE-Lined Glass Segregation->Container Prevent Material Degradation Storage Satellite Accumulation: Secondary Containment & Labeling Container->Storage Mitigate Spill Risk Disposal Final Destruction: High-Temp Incineration (>1100°C) with Flue Gas Scrubbing Storage->Disposal Licensed EHS Transfer

Workflow for the segregation and disposal of halogenated phenolic waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53414207, 2,3-Dichloro-4-fluorophenol." PubChem, [Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. [Link].

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Incinerators." EPA Hazardous Waste Guidelines, [Link].

Personal Protective Equipment (PPE) & Handling Guide: 2,3-Dichloro-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Hazard

Handling 2,3-Dichloro-4-fluorophenol requires a shift in mindset from standard organic chemistry safety. Unlike simple acids that cause immediate pain, halogenated phenols possess a local anesthetic effect . Upon skin contact, they numb the nerve endings, allowing the chemical to penetrate the dermis and enter the bloodstream without the operator feeling the initial burn.

This guide moves beyond generic "wear gloves" advice. It provides a self-validating safety system designed to prevent systemic toxicity and severe chemical burns.

Risk Assessment & Mechanism of Injury

Before selecting PPE, you must understand the specific hazards (H-Codes) associated with this compound.

Hazard ClassH-CodeDescriptionMechanism of Action
Acute Toxicity H311 Toxic in contact with skin.[1]Lipophilic fluorine/chlorine substituents facilitate rapid transdermal absorption, leading to systemic poisoning (kidney/liver damage).
Corrosive H314 Causes severe skin burns.[1][2][3]Denatures proteins upon contact. The "numbing" effect delays remedial washing, increasing burn severity.
Aquatic Toxicity H411 Toxic to aquatic life.[1][2]Halogenated nature prevents rapid biodegradation, requiring specific waste streams.

Critical Insight: The addition of the Fluorine atom at the 4-position increases the compound's lipophilicity compared to standard chlorophenols, potentially accelerating skin absorption rates.

PPE Selection Matrix

Standard laboratory PPE is insufficient for direct handling of solid or concentrated stock solutions of 2,3-Dichloro-4-fluorophenol.

A. Hand Protection (The Dual-Layer System)

Do not rely on standard nitrile gloves alone. Most disposable nitrile gloves (4 mil) have a breakthrough time of <15 minutes for halogenated phenols.

LayerMaterialRecommendationScientific Rationale
Primary (Inner) Laminate Film Silver Shield® or NorfoilProvides >480 min breakthrough time against aromatics and chlorinated hydrocarbons.
Secondary (Outer) Nitrile (5-8 mil) Standard Lab GloveProvides dexterity (laminates are slippery) and protects the inner glove from physical tears.
Inspection Visual Check for pinholesLaminate gloves are non-elastic; air inflation test is required before donning.
B. Respiratory Protection[4][5]
  • Solid Handling: Use a P100 (HEPA) particulate filter. The dust is highly irritating to the upper respiratory tract.

  • Solution Handling: If dissolved in volatile solvents (e.g., DCM, Methanol) or heated, use a Combination Cartridge (OV/P100) (Organic Vapor + Particulate).

C. Eye & Body Protection[2][3][4][5][6]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are unacceptable due to the risk of dust migration or splash entry.

  • Body: Tyvek® sleeves or a chemically resistant apron over a standard cotton lab coat. Cotton absorbs phenols and holds them against the skin; an impervious outer layer is mandatory.

Operational Protocol: The "Safe Handling" Workflow

This workflow is designed to minimize cross-contamination.

G cluster_0 Critical Checkpoint Start Start: Risk Assessment Prep 1. Engineering Controls (Fume Hood Check) Start->Prep Donning 2. PPE Donning (Laminate + Nitrile) Prep->Donning Handle 3. Active Handling (Solid/Solution) Donning->Handle Decon 4. Decontamination (Solvent Wipe + Wash) Handle->Decon Doffing 5. Doffing Sequence (Outer -> Inner) Decon->Doffing

Figure 1: Sequential workflow for handling high-hazard halogenated phenols. Note the specific emphasis on decontamination prior to doffing.[6][7]

Step-by-Step Protocol:
  • Engineering Check: Verify Fume Hood velocity is >100 fpm. Place a chemically resistant tray (spill containment) inside the hood.

  • Pre-Stage Antidote: Ensure a bottle of PEG 300 or PEG 400 (Polyethylene Glycol) is uncapped and within arm's reach. Water alone is less effective for initial phenol decontamination.

  • Gowning:

    • Don Laminate gloves.

    • Don Nitrile gloves over laminate.

    • Tape the cuff of the laminate glove to the lab coat/sleeve to prevent wrist exposure.

  • Handling: Weigh solids inside the hood. If static electricity causes scattering, use an antistatic gun; do not blow on the sample.

  • Decontamination: Wipe down the balance and tools with a solvent-soaked tissue (ethanol/acetone) while still in the hood. Dispose of tissues as solid hazardous waste.

Emergency Response System

Self-Validating Safety: The presence of PEG 400 is your "Go/No-Go" gauge. If you do not have it, you do not start the experiment.

ExposureResponse Exposure !! EXPOSURE INCIDENT !! Type Identify Contact Type Exposure->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye ActionSkin1 1. Remove Contaminated Clothing Immediately Skin->ActionSkin1 ActionEye1 1. Flush with Water (Min. 15 Minutes) Eye->ActionEye1 ActionSkin2 2. Apply PEG 300/400 (Swab for 15-30 mins) ActionSkin1->ActionSkin2 Preferred ActionSkin3 3. Flush with Water (If PEG unavailable) ActionSkin1->ActionSkin3 Alternative Medical SEEK EMERGENCY MEDICAL HELP (Bring SDS) ActionSkin2->Medical ActionSkin3->Medical ActionEye2 2. Do NOT use PEG in Eyes ActionEye1->ActionEye2 ActionEye2->Medical

Figure 2: Decision tree for emergency exposure response. Note the specific prohibition of PEG for eye injuries.

First Aid Specifics:
  • Skin: Immediate removal of clothing is vital.[2] Swab skin with PEG 300/400.[3] If PEG is unavailable, flush with massive amounts of water. Note: Small amounts of water may increase absorption by spreading the phenol; only high-volume flushing is effective if PEG is absent.

  • Eyes: Flush immediately at an eyewash station for 15 minutes.[3] Do not use PEG in eyes.

Disposal & Waste Management

2,3-Dichloro-4-fluorophenol is a halogenated organic.[2][4][6][7][8][9] Improper disposal can damage incinerator scrubbers or contaminate non-halogenated waste streams.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Solid Toxic/Halogenated" bin. Double-bagging is recommended to contain odors.

  • Liquid Waste: Segregate into "Halogenated Organic Waste."

    • Do NOT mix with acid waste (risk of heat generation).

    • Do NOT mix with strong oxidizers.

  • Labeling: Clearly mark the container with the full chemical name and the hazard warning "TOXIC / CORROSIVE."

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.